Zn(II) meso-Tetra(4-pyridyl) Porphine
Description
Fundamental Principles of Porphyrin Macrocycles in Materials Science
Porphyrins are a class of organic heterocyclic macrocycles composed of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. This structure results in a large, aromatic 22 π-electron system, with 18 of those electrons participating in a delocalized network that confers exceptional stability and unique electronic properties. acs.org Their inherent rigidity, thermal stability, and intense absorption bands in the visible spectrum (the Soret band around 400-450 nm and Q bands between 500-700 nm) make them prime candidates for a variety of applications. frontierspecialtychemicals.com
In materials science, porphyrins are regarded as nanometer-sized building blocks, approximately 1 nm wide, that can be tailored for specific functions. scielo.brrsc.org Their chemical versatility allows for modifications at the peripheral meso-positions or the β-pyrrolic positions, as well as the incorporation of a wide range of metal ions into the central cavity. frontierspecialtychemicals.com These modifications can fine-tune the electronic, optical, and catalytic properties of the molecule. frontierspecialtychemicals.comnih.gov The ability of porphyrins to self-assemble into ordered arrays through non-covalent interactions like hydrogen bonding, π-π stacking, and metal-ligand coordination is a key feature exploited in the construction of supramolecular structures and functional devices. doaj.orgfrontierspecialtychemicals.com This self-organization is crucial for creating materials with controlled architectures and collective properties, such as photonic wires and sensors. nih.govacs.org
Strategic Incorporation of Zinc(II) Ions into Porphyrin Architectures
The choice of the central metal ion is a critical determinant of a metalloporphyrin's properties and subsequent applications. Zinc(II) is a particularly strategic choice for several reasons. As a d¹⁰ metal ion, Zn(II) has a closed-shell electronic configuration, which makes it redox-inactive and simplifies the study of the porphyrin's electronic behavior without interference from metal-centered redox processes. nih.gov The incorporation of a Zn(II) ion into the porphyrin core generally leads to highly stable complexes. researchgate.net
The coordination chemistry of zinc(II) in porphyrins is well-defined. It typically forms five-coordinate, square-pyramidal complexes by binding a single axial ligand. wustl.edursc.org While six-coordinate zinc porphyrins with two axial ligands are rare in solution, they can be formed under specific conditions, such as when stabilized by the chelate effect, opening avenues for the construction of 3D architectures. wustl.edu The insertion of the Zn(II) ion has a significant inductive effect on the porphyrin's π-electron system, influencing its photophysical properties. nih.gov For instance, metalation with Zn(II) often leads to a decrease in the fluorescence quantum yield and a shortening of the excited-state lifetime compared to the free-base porphyrin, a consequence of the heavy-atom effect which promotes intersystem crossing to the triplet state. nih.govmdpi.com This tuning of excited-state dynamics is fundamental for applications in photochemistry and energy transfer.
Overview of Research Trajectories for Zn(II) meso-Tetra(4-pyridyl) Porphine (B87208)
Zn(II) meso-Tetra(4-pyridyl) Porphine, often abbreviated as ZnTPyP, has become a cornerstone in the development of functional porphyrin-based materials. nih.gov The four pyridyl groups at the meso positions act as versatile coordination sites, allowing the molecule to function as a multidentate ligand or a "tecton" for building extended structures.
A significant area of research involves the use of ZnTPyP in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov The pyridyl nitrogen atoms can coordinate to external metal ions or to the zinc center of an adjacent porphyrin molecule, leading to the self-assembly of one-, two-, or three-dimensional supramolecular architectures. wustl.edu These materials are investigated for applications in gas storage, separation, and heterogeneous catalysis.
Furthermore, ZnTPyP is extensively studied as a photosensitizer. Its photophysical properties, including a strong absorption in the visible region and the ability to generate reactive oxygen species like singlet oxygen, make it a candidate for photodynamic therapy and photocatalysis. nih.govnih.gov Research has shown that the morphology of ZnTPyP assemblies, such as nanofibers or nanospheres, can significantly influence their photocatalytic efficiency in degrading organic pollutants like Rhodamine B and Methyl Orange. acs.org The ability to form organized J-aggregates in these nanostructures can facilitate electron transfer processes, enhancing their catalytic performance. acs.org Other research trajectories include its use in the development of chemical sensors and as a component in dye-sensitized solar cells. mdpi.com
Detailed Research Findings
The following tables present a selection of detailed research findings concerning this compound and related derivatives, highlighting its properties and performance in various applications.
Table 1: Photophysical Properties of Zn(II) Porphyrin Derivatives
This table summarizes key photophysical data for this compound and its derivatives, illustrating the influence of the molecular structure and environment on its optical properties.
| Compound | Solvent/Medium | Absorption λmax (Soret, nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Reference |
| [Zn(TMPP)(4,4′-bpy)]·CHCl₃ | CH₂Cl₂ | 423 | - | 0.028 | 1.3 | nih.gov |
| [Zn(TEBOP)(4,4′-bpy)] | CH₂Cl₂ | 424 | 662, 727 | 0.035 | 1.9 | rsc.org |
| 4α-[Zn(TAzPP)] | Dichloromethane (B109758) | 424 | 607, 656 | 0.033 | 1.91 | |
| Zinc Tetraphenylporphyrin (B126558) (ZnTPP) | Toluene | 422 | 597, 647 | 0.030 | 2.1 | |
| 2-Zn (imidazolium-substituted) | THF/MeOH | 420 | 580, 630 | 0.026 | 1.7 | nih.gov |
| [Zn(TMPP)] | CH₂Cl₂ | 427 | 603, 651 | 0.033 | 1.5 | nih.gov |
Table 2: Catalytic Degradation of Organic Dyes
This table showcases the catalytic efficiency of Zn(II) porphyrin complexes in the degradation of common organic pollutants, demonstrating their potential in environmental remediation.
| Catalyst | Organic Dye | Conditions | Degradation Efficiency | Reference |
| 4α-[Zn(TAzPP)] | Rhodamine B | H₂O₂, 60 min | ~42.3% | |
| 4α-[Zn(TAzPP)] | Methyl Orange | H₂O₂, 60 min | ~45.5% | |
| 4α-[Zn(TAzPP)] (photocatalysis) | Rhodamine B | Molecular oxygen, light | ~70% | doaj.org |
| 4α-[Zn(TAzPP)] (photocatalysis) | Methyl Orange | Molecular oxygen, light | ~70% | doaj.org |
| [Zn(TEBOP)(4,4′-bpy)] | Calmagite | H₂O₂, 150 rpm | Effective decolorization | rsc.org |
Table 3: Selected Crystallographic Data for a Related Zn(II) Porphyrin Complex
This table provides a glimpse into the typical solid-state structure of a five-coordinate zinc porphyrin complex, detailing key bond lengths and the coordination environment of the zinc center. The data is for {4-[10,15,20-tris(4-methoxyphenyl)porphyrin-5-yl]benzyl 2-diazoacetato}zinc(II).
| Parameter | Value | Reference |
| Coordination Geometry | Distorted Square-Pyramidal | researchgate.net |
| Mean Zn—N(pyrrole) Bond Length | 2.058 Å | researchgate.net |
| Zn—O(axial ligand) Bond Length | 2.179 (4) Å | researchgate.net |
| Displacement of Zn from N₄ Mean Plane | 0.2202 (13) Å | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C40H24N8Zn |
|---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
zinc;5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide |
InChI |
InChI=1S/C40H24N8.Zn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 |
InChI Key |
PZGANULLXCGPFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design for Zn Ii Meso Tetra 4 Pyridyl Porphine
Chemical Synthesis of the Porphyrin Core
The foundation of Zn(II) meso-Tetra(4-pyridyl) Porphine (B87208) lies in its tetrapyrrolic macrocycle, the porphyrin core. The synthesis of this core, specifically meso-Tetra(4-pyridyl)porphine (H₂TPyP), is typically achieved through condensation reactions, with post-synthetic modifications offering pathways to more complex structures.
Condensation Reactions for meso-Tetra(4-pyridyl)porphine
The most common and direct method for synthesizing meso-substituted porphyrins like H₂TPyP is the condensation of a pyrrole (B145914) with an appropriate aldehyde. The Adler-Longo and Lindsey methods are two prominent approaches.
The Adler-Longo method involves a one-step reaction under aerobic conditions, typically in a high-boiling solvent such as refluxing propionic acid. nih.gov In this method, pyrrole and 4-pyridinecarboxaldehyde are reacted in a 1:1 molar ratio. While straightforward, this method can lead to the formation of polymeric by-products, which complicates the purification process and often results in moderate yields (10-30%). nih.gov
A more recent and often higher-yielding approach is the Lindsey synthesis . This two-step procedure first involves the acid-catalyzed condensation of pyrrole and the aldehyde at room temperature to form a porphyrinogen (B1241876) intermediate. nih.gov This is followed by oxidation of the porphyrinogen to the corresponding porphyrin using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov This method is particularly effective for preparing sterically hindered porphyrins and generally offers better yields compared to the Adler-Longo method. nih.gov
Variations on these methods have been developed to improve yields and simplify purification. For instance, a two-step protocol involving the condensation of pyrrole and aldehyde in a water-methanol mixture with HCl as a catalyst has been reported. acs.org The resulting precipitate is then dissolved in dimethylformamide (DMF) and refluxed in the air to yield the final porphyrin. acs.org This approach has been shown to produce reproducible yields of 10-40% with high purity on a large scale. acs.org
Mechanochemical synthesis, a solvent-free approach, has also been explored for the synthesis of meso-tetrasubstituted porphyrins. nih.gov This method involves the condensation of an aldehyde and pyrrole through grinding, followed by oxidation, offering a more environmentally friendly alternative to traditional solvent-based methods. nih.gov
| Synthetic Method | Key Features | Typical Yields |
| Adler-Longo | One-step, refluxing propionic acid | 10-30% nih.gov |
| Lindsey | Two-step, room temperature condensation followed by oxidation | Generally higher than Adler-Longo |
| Water-Methanol/DMF | Two-step, milder conditions, scalable | 10-40% acs.org |
| Mechanochemical | Solvent-free, grinding-based | Varies |
Post-Synthetic Modifications of Porphyrin Scaffolds
Once the porphyrin core is synthesized, it can undergo various post-synthetic modifications to introduce new functional groups or alter its properties. For instance, the peripheral pyridyl groups of H₂TPyP can be functionalized. A common modification is the quaternization of the pyridyl nitrogen atoms to create cationic porphyrins, such as Zn(II) meso-Tetra(N-methyl-4-pyridyl) Porphine Tetrachloride. frontierspecialtychemicals.comscbt.com This modification significantly alters the solubility and electronic properties of the porphyrin.
Another post-synthetic modification strategy involves "click chemistry," which can be used to attach various moieties to the porphyrin periphery. mdpi.com For example, a meso-tetra-azidophenylporphyrin can be synthesized and then reacted with an alkyne via a copper-catalyzed azide-alkyne cycloaddition to introduce triazole groups. mdpi.com While not directly applied to H₂TPyP in the provided context, this demonstrates the versatility of post-synthetic modifications in creating functionalized porphyrin systems.
Metalation Procedures for Zinc(II) Insertion
The insertion of the zinc(II) ion into the free-base porphyrin (H₂TPyP) is a crucial step to form the final Zn(II) meso-Tetra(4-pyridyl) Porphine. This process, known as metalation, is typically achieved by reacting the porphyrin with a zinc(II) salt.
A widely used method is the metal-acetate/dimethylformamide (DMF) method . nih.gov In this procedure, the free-base porphyrin is dissolved in DMF and heated, typically to around 150°C. nih.gov An excess of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) is then added, and the reaction is stirred for several hours. nih.gov The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the characteristic spectral shifts that occur upon metal insertion. nih.gov Specifically, the four Q-bands of the free-base porphyrin collapse into two upon metalation. nih.gov
The reaction mixture is then cooled, and the product is precipitated by the addition of water. nih.gov The resulting solid is collected and purified by washing with appropriate solvents to remove unreacted starting materials and byproducts.
The kinetics of zinc(II) insertion into water-soluble cationic porphyrins have been studied, revealing that the rate of metalation can be significantly influenced by the surrounding environment. For example, the presence of polyelectrolytes like poly(L-glutamic acid) can accelerate the rate of zinc insertion by concentrating both the porphyrin and the metal ions. semanticscholar.orgmdpi.com
| Metalation Parameter | Description |
| Zinc Salt | Zinc acetate dihydrate is commonly used. nih.gov |
| Solvent | Dimethylformamide (DMF) is a typical solvent. nih.gov |
| Temperature | Elevated temperatures (e.g., 150°C) are often required. nih.gov |
| Monitoring | UV-Vis spectroscopy is used to track the reaction progress. nih.gov |
Functionalization Strategies for Peripheral and Axial Coordination
The functionality of this compound can be further tuned through peripheral and axial coordination strategies. These approaches allow for the attachment of various substituents and ligands, leading to materials with tailored properties for specific applications.
Design of Substituents for Tailored Reactivity
The pyridyl groups at the meso positions of the porphyrin offer versatile sites for functionalization. The nitrogen atoms of these pyridyl rings can act as coordination sites for other metal complexes. For example, ruthenium(II)-polypyridyl derivatives can be coordinated to the peripheral pyridyl groups, creating multimetallic assemblies with interesting photophysical and electrochemical properties. scielo.br
Furthermore, the design of substituents on the peripheral phenyl rings of related porphyrins can be used to create specific "pockets" above and below the porphyrin plane. nih.gov While not directly involving the pyridyl groups of the title compound, this principle highlights how steric and electronic effects of peripheral substituents can be engineered to control the reactivity and coordination environment of the central metal ion.
Ligand Exchange and Axial Coordination Approaches
The zinc(II) center in the porphyrin core is typically five-coordinate, with the four nitrogen atoms of the porphyrin forming the equatorial plane and an axial ligand occupying the fifth coordination site. researchgate.net This axial coordination is a key feature of the chemistry of zinc(II) porphyrins.
Various ligands can coordinate to the zinc(II) center. For instance, nitrogen-containing ligands like pyridine (B92270) and its derivatives, as well as imidazole, readily coordinate to the zinc ion. nih.govresearchgate.net This axial ligation can be used to assemble porphyrins onto surfaces or nanoparticles. For example, gold nanoparticles functionalized with imidazole-terminated ligands can bind Zn(II) porphyrins through axial coordination. nih.gov
The strength of this axial coordination can be influenced by the electronic nature of the porphyrin and the ligand. The coordination of a ligand to the zinc center can be studied using various spectroscopic techniques, including UV-Vis and NMR spectroscopy, which show characteristic shifts upon ligand binding. acs.org This reversible binding allows for applications in sensing and catalysis.
The ability of the zinc(II) center to accommodate an axial ligand is a significant driving force in the self-assembly of supramolecular structures. acs.org This property is exploited in the construction of coordination polymers and metal-organic frameworks where the porphyrin acts as a building block. frontierspecialtychemicals.com
Advanced Spectroscopic and Structural Characterization of Zn Ii Meso Tetra 4 Pyridyl Porphine Derivatives
Electronic Absorption Spectroscopy: Elucidation of Electronic Transitions
The electronic absorption spectrum of Zn(II) meso-Tetra(4-pyridyl) Porphine (B87208) (ZnTPyP) is characterized by intense absorption bands typical of metalloporphyrins. These arise from π-π* transitions within the highly conjugated 18-π electron system of the porphyrin macrocycle. The spectrum is dominated by two main features: the Soret band (or B-band) in the near-UV region and the Q-bands in the visible region.
The electronic spectrum of ZnTPyP dissolved in organic solvents such as a chloroform:methanol mixture displays a prominent Soret band and weaker Q-bands, which is consistent with the established literature. capes.gov.br The Soret band, located around 420-440 nm, is the most intense feature in the spectrum and is attributed to the strong S₀ → S₂ transition. The Q-bands, appearing at longer wavelengths (typically between 500 and 650 nm), are associated with the weaker S₀ → S₁ transition.
Upon metalation with zinc(II), the four Q-bands seen in the free-base tetrapyridylporphyrin (TPyP) transform into a two-band spectrum for ZnTPyP. ias.ac.in This simplification is due to the increased symmetry of the molecule, from D₂h in the free base to D₄h in the metalloporphyrin. researchgate.net The absorption spectrum for a derivative, zinc(II) meso-tetra-ruthenated(4-pyridylvinylphenyl)porphyrin, in acetonitrile (B52724) shows a Soret band at 427 nm and two distinct Q-bands at 560 nm and 602 nm. scielo.br The structuration of both Soret and Q-bands is highly sensitive to the central metal ion. capes.gov.brnih.gov At higher concentrations (≥ 1x10⁻⁵ M), association between molecules can cause the Soret band to split. ias.ac.in
Table 1: Electronic Absorption Data for Zn(II) meso-Tetra(4-pyridyl) Porphine Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Solvent | Soret Band (nm) | Q-Bands (nm) | Reference |
|---|---|---|---|---|
| ZnTPyP | CHCl₃:MeOH (9:1 v/v) | ~420 | Multiple bands | capes.gov.br |
| Zinc(II) meso-tetra-ruthenated(4-pyridylvinylphenyl)porphyrin | Acetonitrile | 427 | 560, 602 | scielo.br |
| TPyP (free base) | Aqueous (pH < 3.5) | 456 (red-shifted) | ~602, >650 | ias.ac.in |
The electronic properties and, consequently, the absorption features of porphyrins are tunable through modifications of their molecular structure. capes.gov.br The insertion of a metal ion like Zn(II) into the porphyrin core is a primary factor influencing the electronic and vibronic transitions. capes.gov.brnih.gov The central zinc ion plays a crucial role in determining which vibration modes mediate the vibronic transitions that constitute the Q-band. capes.gov.brnih.gov
Furthermore, chemical modification of the peripheral meso-substituents significantly affects the absorption spectrum. The nature of these substituents can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, substitutions with electron-donating groups at the meso positions can raise the energy of the frontier orbitals, leading to a reduced HOMO-LUMO gap and a red-shift of the Q-bands. scielo.br Conversely, modifications to the π-bridge between the porphyrin core and peripheral groups can also tune the absorption characteristics. scielo.br Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have shown that the calculated wavelengths of the Soret and Q-bands are consistent with experimental observations and that substitutions can induce bathochromic (red) shifts. nih.gov The flexibility and stability of the porphyrin's coupled π-bonding system allow it to accommodate various functional groups at the meso positions, each imparting distinct electronic effects on the macrocycle. frontierspecialtychemicals.com
Emission Spectroscopy: Photoluminescence and Quenching Phenomena
Zinc porphyrins are known for their radiative emission properties, making them candidates for various technological applications. capes.gov.br Following excitation into the absorption bands, the molecule relaxes to the lowest singlet excited state (S₁), from which it can decay back to the ground state (S₀) via fluorescence.
This compound and its derivatives typically exhibit fluorescence emission in the red region of the spectrum, corresponding to the S₁ → S₀ transition. scielo.br The emission spectrum often mirrors the Q-band absorption profile. For example, a related meso-substituted zinc porphyrin displays two characteristic emission bands around 590 and 640 nm. researchgate.net
The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is a key photophysical parameter. For meso-substituted zinc porphyrins, the Φf is generally moderate, with a typical value around 0.030. researchgate.net Studies on a series of zinc porphyrins with an increasing number of meso-phenyl substituents showed an increase in the fluorescence quantum yield from 0.022 to 0.030. nih.gov This increase is associated with a rise in the radiative rate constant for fluorescence, which correlates with an increased oscillator strength of the S₀ → S₁ absorption. acs.org In contrast, the introduction of five-membered furyl groups at the meso-positions in ZnTFP did not significantly alter the fluorescence quantum yield (Φf = 0.028) compared to ZnTPP (Φf = 0.033). ias.ac.in
Table 2: Photophysical Data for Selected Zinc Porphyrins This table is interactive. Click on the headers to sort the data.
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | S₁ Lifetime (τs, ns) | Reference |
|---|---|---|---|---|
| Zinc Porphyrin (0 phenyls) | Toluene | 0.022 | 2.5 | nih.gov |
| Zinc Porphyrin (4 phenyls) | Toluene | 0.030 | 2.1 | nih.gov |
| ZnTFP (meso-tetrafuryl) | - | 0.028 | 2.31 | ias.ac.in |
| ZnTPP (meso-tetraphenyl) | - | 0.033 | 1.98 | ias.ac.in |
| ZnTPPS | Water | - | 1.93 | rsc.org |
Time-resolved fluorescence spectroscopy provides direct measurement of the lifetime of the lowest singlet excited state (S₁). For zinc porphyrins, these lifetimes are typically in the nanosecond range. Research on meso-phenyl substituted zinc porphyrins revealed that the S₁ lifetime decreases from 2.5 ns to 2.1 ns as the number of phenyl groups increases from zero to four. nih.gov Similarly, the lifetime of zinc meso-tetrakis(4-sulfonatophenyl)porphyrin (ZnTPPS) in water is approximately 1.93 ns. rsc.org The lifetime of the excited state is a critical factor, as it determines the time window available for competing deactivation processes, such as fluorescence, intersystem crossing, and quenching. nih.gov
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For zinc porphyrins, quenching can occur through several mechanisms, including interactions with external quencher molecules or intrinsic nonradiative decay pathways. libretexts.org The primary nonradiative decay pathways competing with fluorescence are intersystem crossing (S₁ → T₁) to the triplet state and internal conversion (S₁ → S₀) directly to the ground state. nih.govyoutube.com Studies on meso-phenyl substituted zinc porphyrins have shown that as the number of phenyl groups increases, the yield of intersystem crossing decreases (from 0.93 to 0.88), while the yield of internal conversion increases (from 0.048 to 0.090). nih.gov
External quenching of zinc porphyrin fluorescence has been studied with various quenchers. The quenching of water-soluble cationic zinc porphyrins, such as the N-methylated derivative of ZnTPyP, by halide ions (I⁻, Br⁻, Cl⁻) proceeds through both static and dynamic mechanisms. nih.govrsc.org The quenching efficiency increases in the order Cl⁻ < Br⁻ < I⁻, which is consistent with mechanisms involving electron transfer and the heavy-atom effect, where the heavier halide facilitates spin-forbidden intersystem crossing. rsc.org The quenching of the S₁ state by iodide is primarily a diffusion-limited process, though the formation of a loose ground-state association also contributes. nih.gov Other quenchers, like methyl viologen, can form non-covalent complexes with zinc porphyrins, leading to efficient quenching of both the singlet and triplet excited states. capes.gov.br In some systems, quenching can occur via electron injection from the porphyrin's excited state into the conduction band of a semiconductor like TiO₂. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a cornerstone technique for confirming the molecular structure of porphyrins in solution. The insertion of a diamagnetic metal ion like Zn(II) into the porphyrin core leads to a highly symmetric molecule with a predictable NMR spectrum. A key indicator of successful metallation is the disappearance of the signal from the inner core N-H protons, which typically appears at a high-field (negative) chemical shift (e.g., -2.95 ppm in a free-base precursor) due to the aromatic ring current. scielo.br
For this compound derivatives, the spectrum is characterized by distinct signals for the different types of protons. The β-pyrrolic protons of the porphyrin ring typically appear as a sharp singlet at a downfield chemical shift, for example around 8.85 ppm in a related vinylphenyl derivative. scielo.br The protons on the meso-pyridyl substituents appear as two sets of doublets, corresponding to the ortho and meta protons relative to the porphyrin core. In a similar zinc porphyrin, these pyridyl proton signals were observed in the range of 8.00 to 8.65 ppm. scielo.br The integration of these signals confirms the ratio of protons in the molecule, validating its structure.
Table 2: Typical ¹H NMR Chemical Shifts (δ) for a Zn(II) meso-Tetra(pyridyl) Porphyrin Derivative in CD₃CN
| Proton Type | Representative Chemical Shift (ppm) | Multiplicity | Reference |
| β-Pyrrolic Protons | ~8.85 | Singlet | scielo.br |
| Pyridyl Protons (ortho to porphyrin) | ~8.65 | Doublet | scielo.br |
| Pyridyl Protons (meta to porphyrin) | ~8.00 | Doublet | scielo.br |
Mass Spectrometry (ESI-HRMS) for Molecular Identity and Purity
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) provides an exact mass measurement of a molecule, which is used to confirm its elemental composition and purity. For this compound (C₄₀H₂₄N₈Zn), the calculated monoisotopic mass is 680.1418 g/mol , with an average molecular weight of 682.08 g/mol . frontierspecialtychemicals.comscbt.com
In an ESI-HRMS experiment, the compound is typically observed as the protonated molecular ion, [M+H]⁺, or the molecular ion, [M]⁺. The high resolution of the instrument allows the measured mass-to-charge ratio (m/z) to be determined with an accuracy of a few parts per million (ppm). For example, the free-base precursor meso-tetra(4-pyridylvinylphenyl)porphyrin, with a calculated m/z of 1027.24 for [M]⁺, showed an experimental value of 1027.60, confirming its identity. scielo.br A similar level of accuracy in the analysis of this compound would provide definitive proof of its molecular formula and successful synthesis, distinguishing it from potential impurities or starting materials.
X-ray Crystallography: Three-Dimensional Structural Elucidation
While vibrational and magnetic resonance spectroscopies confirm the connectivity of a molecule, only X-ray crystallography can reveal its precise three-dimensional structure, including bond lengths, bond angles, and intermolecular packing in the solid state.
Single crystal X-ray diffraction analysis provides the most definitive structural characterization. For a closely related compound, meso-[5,10,15,20-Tetrakis(4-cyanophenyl)porphyrinato]zinc, the crystal structure reveals that the central Zn(II) ion is situated in an octahedral coordination environment. nih.govresearchgate.net The four nitrogen atoms of the porphyrin's indole (B1671886) groups form the equatorial plane, with typical Zn-N bond lengths. nih.govresearchgate.net The axial positions are occupied by nitrogen atoms from the cyano groups of neighboring molecules, linking the individual porphyrin units into a two-dimensional supramolecular framework. nih.govresearchgate.net
In such a structure, the porphyrin macrocycle is typically nearly planar. The analysis provides precise measurements of the Zn-N bond distances and the orientation of the peripheral meso-substituents relative to the porphyrin plane. This detailed structural information is invaluable for understanding how the molecules pack in the solid state and for designing new materials with specific network topologies.
Table 3: Illustrative Single Crystal X-ray Diffraction Data for a Related Zinc Porphyrin Complex, [Zn(C₄₈H₂₄N₈)]
| Parameter | Value | Reference |
| Chemical Formula | [Zn(C₄₈H₂₄N₈)] | nih.govresearchgate.net |
| Molecular Weight | 778.12 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 9.7373 (10) | nih.gov |
| b (Å) | 9.4468 (10) | nih.gov |
| c (Å) | 21.280 (2) | nih.gov |
| β (°) | 101.229 (2) | nih.gov |
| Volume (ų) | 1920.0 (3) | nih.gov |
| Z | 2 | nih.gov |
| R-factor | 0.039 | researchgate.net |
Stereochemical and Conformational Aspects in Solid State
The solid-state structure of ZnTPyP is known to be crystalline, as evidenced by its powder XRD pattern. The diffraction pattern displays a number of sharp peaks, indicating a well-ordered, three-dimensional arrangement of the molecules.
In the absence of a definitive single-crystal structure for ZnTPyP, the analysis of related compounds provides a robust framework for understanding its likely solid-state conformation. For instance, the crystal structure of [Zn(TMPP)(4,4′-bpy)]·CHCl₃, where TMPP is meso-tetrakis(4-methoxyphenyl)porphyrin and 4,4'-bpy is 4,4'-bipyridine, offers valuable data on the coordination environment of the zinc ion and the conformation of the porphyrin core.
In many zinc porphyrin structures, the zinc ion typically resides within the plane of the four coordinating nitrogen atoms of the porphyrin macrocycle, resulting in a square-planar geometry. However, the coordination of axial ligands, such as solvent molecules or nitrogen atoms from adjacent pyridyl groups, can lead to a square-pyramidal or even an octahedral geometry, with the zinc atom being slightly displaced from the porphyrin plane. This displacement is a key stereochemical feature.
The pyridyl groups at the meso positions of the porphyrin ring possess rotational freedom. Their dihedral angles with respect to the porphyrin mean plane are a critical conformational parameter. In the solid state, these angles are influenced by steric hindrance and intermolecular interactions, such as π-π stacking and hydrogen bonding. For example, in the crystal structure of [5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinato]zinc dichloromethane (B109758) disolvate, the methoxy-substituted benzene (B151609) rings exhibit significant dihedral angles with the porphyrin core. nih.gov This "twisting" of the meso-substituents is a common feature in tetra-arylporphyrins and is expected to be present in ZnTPyP as well.
A crucial aspect of the solid-state structure of ZnTPyP is the potential for the nitrogen atom of a pyridyl group from one molecule to coordinate to the zinc center of an adjacent molecule. This intermolecular Zn-N coordination is a strong directional interaction that can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional networks. Research on the formation of ZnTPyP fibers has indicated that this Zn-N coordination is indeed the key driving force for the self-assembly into fibrous structures. porphychem.com
The following interactive data tables, derived from the crystal structures of related zinc porphyrin complexes, provide representative values for key structural parameters that can be expected in ZnTPyP derivatives.
Table 1: Representative Crystallographic Data for a Related Zinc Porphyrin Complex Data for [meso-[5,10,15,20-Tetrakis(4-cyanophenyl)porphyrinato]zinc] researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.7373 (10) |
| b (Å) | 9.4468 (10) |
| c (Å) | 21.280 (2) |
| β (°) | 101.229 (2) |
| V (ų) | 1920.0 (3) |
| Z | 2 |
Table 2: Selected Bond Lengths and Dihedral Angles in a Related Zinc Porphyrin Complex Data for [5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinato]zinc dichloromethane disolvate nih.gov
| Parameter | Value |
| Zn-O distance (Å) | 2.694 (2) |
| Dihedral angle (Benzene ring 1 - Porphyrin plane) (°) | 59.38 (6) |
| Dihedral angle (Benzene ring 2 - Porphyrin plane) (°) | 66.77 (6) |
Photophysical Properties and Excited State Dynamics in Zn Ii Meso Tetra 4 Pyridyl Porphine Systems
Dynamics of Excited-State Deactivation
Upon absorption of a photon, the ZnTPyP molecule is promoted from its ground state (S₀) to an excited singlet state (typically the S₁ or S₂ state). The subsequent deactivation of this excited state is a competitive process involving fluorescence, internal conversion (IC), intersystem crossing (ISC) to the triplet manifold (T₁), and, in the presence of other molecules, interfacial charge transfer.
While extensive data for the closely related zinc tetraphenylporphyrin (B126558) (ZnTPP) is available, specific values for ZnTPyP are less common in the literature. However, key triplet state properties have been characterized. The triplet state lifetime (τt) for ZnTPyP has been measured to be 1.10 ms (B15284909) . This long lifetime is crucial for applications that rely on the triplet state, such as photodynamic therapy and photocatalysis, as it provides a sufficient window for the excited molecule to interact with other substrates.
The efficiency of generating singlet oxygen (¹O₂), a key reactive species in many photosensitized reactions, is directly related to the triplet state. The singlet oxygen quantum yield (ΦΔ) for ZnTPyP is reported to be 0.55 , indicating that the triplet state efficiently transfers its energy to ground-state molecular oxygen (³O₂).
For comparison, the fluorescence quantum yield (Φf) for zinc porphyrins generally decreases upon metalation compared to the free-base porphyrin, typically falling in the range of 0.03 to 0.06. youtube.com For a series of zinc(II) porphyrins with an increasing number of meso-phenyl substituents, the fluorescence yield was found to be between 0.022 and 0.030, while the singlet state lifetime was reduced from 2.5 to 2.1 ns. nih.gov
Table 1: Experimentally Determined Photophysical Properties of Zn(II) meso-Tetra(4-pyridyl) Porphine (B87208)
| Parameter | Symbol | Value | Reference |
|---|---|---|---|
| Triplet State Lifetime | τt | 1.10 ms | diva-portal.org |
| Singlet Oxygen Quantum Yield | ΦΔ | 0.55 | diva-portal.org |
When ZnTPyP is adsorbed onto the surface of a semiconductor, such as titanium dioxide (TiO₂), or positioned at a liquid-liquid interface, new deactivation pathways involving interfacial charge transfer can become dominant. mdpi.comnih.gov Upon photoexcitation of the porphyrin, an electron can be injected from the porphyrin's excited state into the conduction band of the semiconductor or transferred to an acceptor molecule in the adjacent phase.
This process, known as photoinduced electron transfer (PET), creates a charge-separated state (e.g., ZnTPyP⁺-TiO₂(e⁻)). The efficiency and rate of this charge transfer are critical for applications in dye-sensitized solar cells and photocatalysis. nih.gov The formation of covalent bonds or strong electronic coupling between the porphyrin and the substrate, often via linker groups, facilitates this process. mdpi.com
Internal conversion (IC) and intersystem crossing (ISC) are non-radiative deactivation pathways that compete with fluorescence. IC is a spin-allowed radiationless transition between states of the same multiplicity (e.g., S₁ → S₀), while ISC is a spin-forbidden transition between states of different multiplicities (e.g., S₁ → T₁).
The rates of these processes (k_IC and k_ISC) dictate the quantum yields of fluorescence and triplet state formation. The total decay rate of the S₁ state is the sum of the rates for all deactivation pathways: k_S = k_f + k_IC + k_ISC. The quantum yield of any process is the rate of that process divided by the total decay rate.
For many zinc porphyrins, the sum of the fluorescence and intersystem crossing quantum yields is close to unity, implying that internal conversion from the S₁ state is often a minor pathway. For a series of zinc porphyrins with meso-phenyl groups, the yield of S₁ → T₁ intersystem crossing was high (0.93-0.88), while the yield of S₁ → S₀ internal conversion was low (0.048-0.090). nih.gov
Assuming that the generation of singlet oxygen proceeds exclusively via energy transfer from the T₁ state of ZnTPyP, the triplet quantum yield (Φ_T) can be considered approximately equal to the singlet oxygen quantum yield (ΦΔ = 0.55). This suggests a significant rate of intersystem crossing. The relationship between the quantum yields is given by: Φf + Φ_IC + Φ_T ≈ 1. Without a definitive value for Φf for ZnTPyP, the precise rate of internal conversion cannot be calculated, but it is expected to be the minor deactivation channel compared to intersystem crossing and fluorescence.
Table 2: Estimated Deactivation Pathway Quantum Yields for ZnTPyP
| Deactivation Process | Quantum Yield Symbol | Estimated Value | Basis of Estimation |
|---|---|---|---|
| Intersystem Crossing | Φ_T or Φ_ISC | ~0.55 | Assumed equal to the measured singlet oxygen quantum yield (ΦΔ). diva-portal.org |
| Fluorescence | Φf | 0.02 - 0.04 | Typical range for zinc porphyrins. nih.gov |
| Internal Conversion | Φ_IC | ~0.4 | Calculated by the formula 1 - (Φ_T + Φf). |
Photoinduced Electron and Energy Transfer Processes
The excited states of ZnTPyP are both better oxidizing and reducing agents than the ground state, enabling them to participate in photoinduced electron transfer (PET). nih.gov Furthermore, the excited state energy can be transferred to other molecules through non-radiative processes, a phenomenon known as photoinduced energy transfer (EnT). These processes are fundamental to the function of ZnTPyP in multicomponent molecular systems.
In a donor-acceptor (D-A) system, an excited photosensitizer like ZnTPyP can either donate an electron to an acceptor or accept an electron from a donor. A classic example involves the use of methyl viologen (MV²⁺) as an electron acceptor. Upon photoexcitation, the singlet or triplet excited state of the zinc porphyrin transfers an electron to MV²⁺, generating the porphyrin radical cation (ZnTPyP⁺) and the methyl viologen radical cation (MV⁺•). diva-portal.orgjlu.edu.cn
ZnTPyP + hν → ¹ZnTPyP* ¹ZnTPyP* + MV²⁺ → ZnTPyP⁺• + MV⁺•
The efficiency of this process is governed by the distance between the donor and acceptor and the thermodynamic driving force. In many systems, the donor and acceptor are linked covalently or held in close proximity within a supramolecular assembly to promote rapid charge separation and slow down the wasteful back electron transfer (charge recombination). Studies on covalently linked zinc porphyrin-viologen complexes have demonstrated this intramolecular electron transfer. nih.gov
Another important class of acceptors is fullerenes (e.g., C₆₀). The combination of zinc porphyrins and fullerenes has been extensively studied to mimic natural photosynthesis. Photoexcitation of the porphyrin leads to electron transfer to the fullerene, creating a charge-separated state (ZnP⁺•-C₆₀⁻•). researchgate.net20.210.105 The rates of charge separation (k_CS) and charge recombination (k_CR) in such systems can be meticulously controlled through molecular design. In some supramolecular SWNT/Fullerene hybrids, k_CS has been measured at 3.46 x 10⁹ s⁻¹ with a subsequent charge recombination rate of 1.04 x 10⁷ s⁻¹, leading to a relatively long-lived charge-separated state.
In addition to electron transfer, excited-state energy can be transferred between components of a supramolecular system. This is particularly relevant in light-harvesting assemblies where energy absorbed by an "antenna" chromophore is funneled to a "reaction center." The pyridyl groups of ZnTPyP are ideal for constructing such assemblies through coordination chemistry.
Energy transfer can occur through two primary mechanisms:
Förster Resonance Energy Transfer (FRET): A long-range (typically 1-10 nm) dipole-dipole coupling mechanism. Its efficiency is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two.
Dexter Energy Transfer: A short-range (typically < 1 nm) mechanism requiring orbital overlap between the donor and acceptor, involving the simultaneous exchange of two electrons.
In supramolecular assemblies containing both zinc porphyrins (donors) and free-base porphyrins (acceptors), efficient energy transfer from the excited zinc porphyrin to the free-base porphyrin has been observed. 20.210.105 This process is possible because the excited state energy of the zinc porphyrin is typically higher than that of the free-base analogue. Similarly, in porphyrin-fullerene systems, energy transfer from the porphyrin excited state to the fullerene can compete with electron transfer. researchgate.net The dominant pathway is determined by the specific energy levels and electronic coupling within the assembly. The formation of supramolecular structures, such as those involving ZnTPyP and ruthenium complexes, provides a robust platform for studying and controlling these intricate energy transfer dynamics. diva-portal.org
Charge Separation and Recombination Kinetics
Upon photoexcitation, Zn(II) meso-Tetra(4-pyridyl) Porphine (ZnTPyP) systems can engage in electron transfer processes, leading to a charge-separated state. The kinetics of charge separation and the subsequent recombination are critical to the function of these systems in applications such as artificial photosynthesis and photocatalysis. While direct kinetic data for the isolated ZnTPyP molecule is not extensively detailed, studies on related and more complex systems provide significant insights into these fundamental processes.
In covalently linked electron donor-acceptor triads, where a Zn(II) meso-tetraphenylporphyrin (ZnTPP) chromophore is flanked by a ferrocene (B1249389) (Fc) donor and a diiron hydrogenase model complex acceptor, photoexcitation of the porphyrin initiates competing quenching pathways. rsc.org These pathways include electron transfer from the excited porphyrin to the acceptor and energy transfer to the ferrocene. rsc.org In systems designed to favor electron transfer, a subsequent, rapid electron transfer from the ferrocene to the oxidized porphyrin cation radical (ZnTPP•+) occurs, establishing a fully charge-separated state. rsc.org The lifetime of this charge-separated state is crucial, as it must persist long enough for subsequent chemical reactions to occur. In one such triad, the charge recombination to the ground state was found to occur with a time constant (τCR) of 9 ± 1 nanoseconds. rsc.org
The efficiency and speed of these processes are highly dependent on the molecular architecture and the surrounding environment. For instance, in studies involving a perfluorinated Zn-tetraphenylporphyrin photosensitizer and a reversible electron donor, 1,4-diazabicyclo[2.2.2]octane (DABCO), the system exhibits rapid kinetics for the formation and decay of the charge-separated state. rsc.orgresearchgate.net This is attributed to the ability of DABCO to coordinate directly with the central zinc ion, facilitating the electron transfer process. rsc.orgresearchgate.net
In nanoparticle formulations of a zinc porphyrin-viologen dyad, a fast charge separation process is observed, leading to a remarkably long-lived charge-separated state with a lifetime of up to 4.3 milliseconds. dcu.ie This significant extension of the charge-separated state lifetime, which is orders of magnitude longer than for typical molecular aggregates, is attributed to mechanisms like charge hopping within the aggregated structure. dcu.ie The kinetics of excited-state quenching, which is often mediated by electron transfer, are also influenced by the reaction environment. Studies on the quenching of the excited states of Zn(II) meso-tetrakis(N-methylpyridinium-4-yl)porphyrin, a close cationic derivative of ZnTPyP, show that the process is diffusion-controlled and affected by electrostatic interactions within constrained environments like reverse micelles. nih.gov
Table 1: Charge Recombination Lifetimes in Related Zinc Porphyrin Systems
| System | Charge Recombination Lifetime (τCR) | Solvent/Medium | Reference |
|---|---|---|---|
| Fc-ZnTPP-[NMI-FeI-FeI-S2(CO)6] Triad | 9 ± 1 ns | CH2Cl2 | rsc.org |
| Fc-Ph-ZnTPP-[NMI-FeI-FeI-S2(CO)6] Triad | 67 ± 2 ns | CH2Cl2 | rsc.org |
| ZnP-V Nanoparticles | up to 4.3 ms | Aqueous solution | dcu.ie |
Photoconductivity and Excitonic Properties
The photoconductive and excitonic properties of ZnTPyP are fundamental to its application in optoelectronic devices, where the transport of energy and charge following light absorption is paramount. These properties are intrinsically linked to the arrangement of the molecules in the solid state.
Theoretical and experimental studies on crystalline zinc tetraphenylporphyrin (ZnTPP), a closely related compound, reveal that the excitonic properties are highly anisotropic. rsc.org While the isolated molecule is isotropic, the crystal packing breaks this symmetry, leading to strong optical anisotropy in the crystalline state. rsc.org This anisotropy is a direct consequence of the intermolecular interactions and not significantly from the distortion of the individual porphyrin molecules. rsc.org
In molecular aggregates, the electronic excitations on individual porphyrin molecules can couple, forming delocalized Frenkel excitons. mpg.de This excitonic coupling can significantly alter the absorption spectrum and the dynamics of energy transfer. nih.govscispace.comrsc.org The nature of this coupling depends on the geometry of the aggregate. For instance, in J-aggregates, the transition dipoles align in a head-to-tail fashion, leading to a redshifted absorption band, whereas in H-aggregates, a side-by-side arrangement results in a blueshifted band. The dynamics simulations reveal that light absorption can generate mixed states with both Frenkel exciton (B1674681) and charge-transfer characteristics. nih.gov However, for some aggregates, generating free charge carriers directly from the lowest excited states (Q-band) can be difficult due to the high energy of the fully charge-separated states. nih.gov
The actual photoconductivity of porphyrin-based materials is often investigated in the form of thin films or nanostructures. While direct photoconductivity data for pure ZnTPyP films are scarce, studies on binary nanostructures composed of porphyrins with similar pyridyl functionalities provide valuable insights. For example, self-assembled nanotubes formed from meso-tetrakis(4-sulfonatophenyl)porphine and a Co(III) meso-tetra(4-pyridyl)porphine demonstrated a high photoconductivity of about 5×10⁻⁵ S m⁻¹. osti.gov Similarly, photoresponsive nanotubes made with Sn(IV) meso-tetra(4-pyridyl)porphyrin exhibited a photoconductivity as high as 3.1 × 10⁻⁴ S m⁻¹. nih.govaps.org These studies show that organized porphyrin assemblies can efficiently generate photocurrent upon illumination, a property essential for their use in devices like solar cells and sensors. osti.govnih.govaps.orgoatext.com The magnitude of the photocurrent is dependent on factors such as the nanostructure morphology, the distance between electrodes, and temperature. osti.govnih.govaps.org
Table 2: Photoconductivity of Related Porphyrin Nanostructures
| Porphyrin Nanostructure System | Conductivity (σ) | Reference |
|---|---|---|
| H4TPPS2- - CoT(4-Py)P4+ | ~5 × 10-5 S m-1 | osti.gov |
| H4TPPS2-4 - Sn(IV)TPyP4+ | 3.1 × 10-4 S m-1 | nih.govaps.org |
Singlet Oxygen Generation and Photosensitization Efficacy
This compound is an effective photosensitizer, a molecule that can absorb light and transfer the energy to another molecule, typically molecular oxygen. This process is central to applications like photodynamic therapy (PDT). Upon absorption of light, the photosensitizer is promoted from its ground state (S₀) to a short-lived singlet excited state (S₁). It then undergoes intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). The energy from this triplet state can be transferred to ground-state triplet oxygen (³O₂), promoting it to the highly reactive singlet oxygen (¹O₂), which is a potent cytotoxic agent.
The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. The incorporation of a diamagnetic metal ion like Zn(II) into the porphyrin core is known to enhance the rate of intersystem crossing due to the heavy-atom effect, which generally leads to higher triplet state yields and, consequently, higher singlet oxygen quantum yields compared to their free-base analogues. rsc.orgrsc.org
Studies have shown that zinc complexes of porphyrins are often more phototoxic than their metal-free counterparts, and this efficacy correlates well with their ability to generate singlet oxygen. rsc.orgrsc.org For ZnTPyP specifically, a singlet oxygen quantum yield (ΦΔ) of 0.53 has been reported. This value is comparable to that of other efficient porphyrin-based photosensitizers. For comparison, the widely used reference photosensitizer, zinc tetraphenylporphyrin (ZnTPP), has a reported ΦΔ value of around 0.53 to 0.68 depending on the solvent and measurement method. researchgate.netscispace.com The photosensitization efficacy is also influenced by the solvent, as different environments can affect the lifetime of the excited states and the solubility of oxygen. nih.gov
The high efficiency of singlet oxygen generation by cationic derivatives of Zn(II) pyridylporphyrins highlights their potential in applications such as antibacterial photodynamic therapy. rsc.orgrsc.org The combination of a positive charge, the central zinc atom, and a high singlet oxygen quantum yield contributes to their high photoactivity against both Gram-positive and Gram-negative bacteria. rsc.orgrsc.org
Table 3: Singlet Oxygen Quantum Yields (ΦΔ) of Zn(II) Porphyrins
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
|---|---|---|---|
| This compound (ZnTPyP) | 0.53 | DMF | scispace.com |
| Zn(II) meso-Tetraphenylporphyrin (ZnTPP) | 0.53 | DMF | scispace.com |
| Zn(II) meso-Tetraphenylporphyrin (ZnTPP) | 0.68 | Dichloromethane (B109758) | researchgate.net |
| Zn(II) Hematoporphyrin IX dimethyl ester | 0.40 | DMF | scispace.comias.ac.in |
Table of Mentioned Compounds
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| ZnTPyP | This compound |
| ZnTPP | Zn(II) meso-Tetraphenylporphyrin |
| Fc | Ferrocene |
| DABCO | 1,4-diazabicyclo[2.2.2]octane |
| Zn(II) meso-tetrakis(N-methylpyridinium-4-yl)porphyrin | Zn(II) meso-Tetra(N-methyl-4-pyridyl) Porphine |
| H4TPPS2- | meso-Tetrakis(4-sulfonatophenyl)porphine (dianionic form) |
| CoT(4-Py)P | Co(III) meso-tetra(4-pyridyl)porphine |
| Sn(IV)TPyP4+ | Sn(IV) meso-tetra(4-pyridyl)porphyrin |
| Zn(II) Hematoporphyrin IX dimethyl ester | Zinc(II) Hematoporphyrin IX dimethyl ester |
Coordination Chemistry and Supramolecular Architectures of Zn Ii Meso Tetra 4 Pyridyl Porphine
Principles of Self-Assembly and Non-Covalent Interactions
The spontaneous organization of molecules into well-defined, stable structures is governed by the principles of self-assembly, which rely on a combination of non-covalent interactions. For ZnTPyP, these interactions primarily include metal-ligand coordination, hydrogen bonding, and π-π stacking. The directionality and strength of these forces dictate the final supramolecular architecture.
The primary mechanism for the self-assembly of ZnTPyP is the coordination bond formed between the nitrogen atom of a peripheral pyridyl group on one porphyrin molecule and the axial site of the zinc ion in an adjacent molecule. rsc.org This interaction is a powerful tool for constructing ordered supramolecular structures.
The zinc ion in the porphyrin core can typically bind one axial ligand, leading to a five-coordinate geometry. rsc.org This directional interaction drives the formation of various extended structures. In its simplest form, this leads to the creation of one-dimensional (1D) zigzag coordination polymers, where porphyrin units are linked head-to-tail. rsc.org The energy required to rotate a coordinated pyridyl ligand is significant, estimated at approximately 18 kcal/mol, which contributes to the stability of these assemblies.
More complex architectures, such as two-dimensional (2D) networks and three-dimensional (3D) frameworks, can also be formed. nih.govchemrxiv.org This is achieved by controlling the reaction conditions or by introducing additional metal ions that can bridge the pyridyl groups of different porphyrin molecules. For instance, studies have shown the formation of 2D metal-organic coordination networks (MOCNs) on surfaces where iron atoms act as nodes, connecting the pyridyl groups of multiple ZnTPyP molecules.
The self-assembly process can be influenced by the solvent and the presence of other coordinating species. In non-coordinating solvents, ZnTPyP can exist as a mixture of short linear oligomers. rsc.org The versatility of coordination-driven self-assembly allows for the creation of a wide array of materials with tailored structures and properties, from simple dimers to intricate, multi-component prisms and bow-tie shaped complexes. nih.govchemrxiv.orgresearchgate.net
Table 1: Examples of Supramolecular Assemblies via Coordination of ZnTPyP
| Assembly Type | Description | Interacting Groups | Reference |
|---|---|---|---|
| 1D Polymer | Zigzag chains formed by intermolecular coordination. | Zn(II) center and pyridyl nitrogen of adjacent porphyrin. | rsc.org |
| 2D Bow-Tie Complex | A central ZnTPyP core linked to dicarboxylate ligands via Pt(II) corners. | Pyridyl nitrogen, Pt(II), dicarboxylate oxygen. | nih.gov |
| Oligomers | Short linear chains in non-coordinating solvents. | Zn(II) center and pyridyl nitrogen. | rsc.org |
| Porphyrin Cage | A cage-like structure formed by the recognition of tetrapyridyl porphyrin templates by receptors with zinc porphyrin pendants. | Pyridyl nitrogen and external zinc porphyrin receptors. | researchgate.net |
While coordination bonds are the primary drivers of assembly for ZnTPyP, hydrogen bonding plays a crucial secondary and complementary role in stabilizing and directing the formation of supramolecular structures. nih.gov Hydrogen bonds are directional and have a tunable strength, making them a valuable tool in crystal engineering. nih.gov
The nitrogen atoms of the four peripheral pyridyl groups on ZnTPyP are effective hydrogen bond acceptors. They can interact with suitable hydrogen bond donors to create extended networks. A clear example is the co-crystallization of ZnTPyP with mellitic acid. In this system, strong C=O···H-N hydrogen bonds form between the carboxylic acid groups of mellitic acid and the pyridyl nitrogen atoms, leading to a highly organized, two-dimensional grid-like structure.
The interplay between coordination bonding and hydrogen bonding can be controlled by modifying the central metal ion of the tetrapyridylporphyrin, allowing for fine-tuning of the resulting molecular orientation in the solid state. This synergistic approach, combining different types of intermolecular interactions, is key to creating robust and diverse supramolecular materials.
In many ZnTPyP-based structures, the porphyrin rings arrange themselves in a parallel-displaced or face-to-face manner to maximize these interactions. The typical centroid-to-centroid distance for strong π-π stacking is in the range of 3.4 to 3.8 Å. nih.gov This stacking directs the molecular recognition and packing in the solid state, often resulting in layered or columnar structures.
The combination of π-π stacking with coordination bonds and hydrogen bonding allows for the construction of highly ordered and robust materials. researchgate.net For example, in layer-by-layer assembled films, favorable π-stacking and electrostatic interactions between different porphyrin-based components are the driving forces for their formation. researchgate.net This demonstrates that a comprehensive design strategy must consider the interplay of all possible non-covalent forces to achieve the desired supramolecular architecture.
Table 2: Characteristics of Non-Covalent Interactions in Supramolecular Assembly
| Interaction Type | Typical Energy (kJ/mol) | Description | Role in ZnTPyP Assembly |
|---|---|---|---|
| Coordination Bond (Zn-N) | >50 | Formation of a bond between the Lewis acidic Zn(II) center and the Lewis basic pyridyl nitrogen. | Primary driving force for forming polymers and frameworks. |
| Hydrogen Bond | 10 - 40 | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Directs assembly with complementary molecules; stabilizes networks. |
| π-π Stacking | < 10 | Attractive, noncovalent interactions between aromatic rings. | Stabilizes structures through inter-porphyrin packing; directs layered arrangements. |
Design and Construction of Coordination Polymers and Metal-Organic Frameworks
The principles of self-assembly are applied in reticular chemistry to design and synthesize crystalline materials like coordination polymers and Metal-Organic Frameworks (MOFs) from predetermined molecular building blocks.
In the context of reticular chemistry, Zn(II) meso-Tetra(4-pyridyl) Porphine (B87208) acts as a molecular building block, or node, due to its well-defined geometry and four divergent coordination sites (the pyridyl groups). nih.gov The square-planar arrangement of the four pyridyl groups around the porphyrin core makes it an ideal 4-connecting node for the construction of extended networks.
By linking these ZnTPyP nodes with metal ions or metal clusters (secondary building units, SBUs), it is possible to construct robust and porous 3D frameworks. nih.gov The development of porphyrin-based MOFs has largely followed the principles established for general MOF synthesis. The choice of the metal node and the porphyrin linker allows for the synthesis of a wide variety of frameworks with different topologies and properties. For instance, early work demonstrated that linking tetrapyridyl porphyrin units with metal ions like copper(II) or cadmium(II) could produce extensive 3D coordination networks. nih.gov
The porphyrin unit within these frameworks is not merely a structural component; its inherent photophysical and chemical properties can be harnessed for applications in areas like photocatalysis and chemical sensing. nih.govmdpi.com The periodic and isolated arrangement of porphyrin units within the MOF structure enhances substrate access to these active sites compared to a disordered solid. nih.gov
The long, rigid nature of the porphyrin linker naturally leads to the formation of large cavities and channels within the framework. For example, a zirconium-based MOF constructed from a carboxylated porphyrin ligand (an analogue to ZnTPyP) exhibits hexagonal channels with a diameter of 3.7 nm and a high Brunauer-Emmett-Teller (BET) surface area of 2220 m²/g. researchgate.net While data for MOFs constructed directly from ZnTPyP are less common, the principles remain the same. The surface area and porosity can be tuned by changing the length of the linker, the coordination geometry of the metal node, and the synthesis conditions.
The ability to create highly porous materials is critical for applications such as gas storage, separation, and heterogeneous catalysis, as the high surface area provides a greater number of accessible active sites. Studies have shown that the BET method is a valid technique for determining the surface areas of microporous MOFs, provided the analysis is performed in the correct pressure range. nih.govacs.org
Table 3: Comparison of Porosity in Porphyrin-Based Metal-Organic Frameworks
| MOF Name/System | Metal Node | Porphyrin Linker Type | BET Surface Area (m²/g) | Pore Size/Volume | Reference |
|---|---|---|---|---|---|
| PCN-222/MOF-545 | Zirconium | Tetrakis(4-carboxyphenyl)porphyrin | 2220 | 3.7 nm diameter channels; 1.3 cm³/g | researchgate.net |
| 3D-N-Zn-MOF | Zinc | Mixed: 3-amino-1,2,4-triazole and terephthalic acid (Non-porphyrin for comparison) | 192.22 | 9.97 nm; 0.47 cm³/g | acs.org |
| Pyrolyzed Zn-MOF Carbon | Zinc | Various (post-synthesis) | 741 - 3626 | 0.5 - 1.74 cm³/g | researchgate.net |
Guest Encapsulation and Sorption Behavior within Frameworks
The porous nature of frameworks constructed from Zn(II) meso-tetra(4-pyridyl)porphine allows for the encapsulation of various guest molecules, influencing their photophysical properties. Metal-organic frameworks (MOFs) are particularly effective in this regard. For instance, the encapsulation of Zn(II) tetramethylpyridyl porphyrin (a derivative of ZnTPyP) within the cubioctahedral cavities of a ZnHKUST MOF leads to significant changes in its spectral properties. researchgate.net The constrained environment within the MOF restricts the rotational motion of the peripheral pyridyl groups. researchgate.net This confinement results in a bathochromic (red) shift of the Soret band from 440 nm in ethanol (B145695) solution to approximately 458 nm when encapsulated. researchgate.net Similarly, the emission spectra become more resolved, and the fluorescence lifetime increases from 1.2 ns in solution to 1.88 ns for the encapsulated porphyrin. researchgate.net
The triplet state lifetime of the encapsulated porphyrin is also extended to about 3.3 ms (B15284909), compared to 1 ms for the free porphyrin in solution. researchgate.net This indicates that while nonplanar vibrational modes leading to intersystem crossing are maintained upon encapsulation, the specific modes coupling the singlet and triplet states may be perturbed, resulting in the longer lifetime. researchgate.net
Studies on the interaction of the cationic derivative, Zn(II) meso-tetra(N-methyl-4-pyridyl)porphine (ZnTMPyP), with large unilamellar vesicles (LUVs) as models for bacterial cell walls, reveal strong binding affinities. nih.gov The electrostatic attraction between the positively charged porphyrin and the negatively charged vesicle surface is a key driver for this association. nih.gov The binding constant values indicate a higher affinity for ZnTMPyP to vesicles containing anionic phospholipids (B1166683) compared to its free-base counterpart, suggesting that the zinc complex would accumulate more effectively in bacterial cell walls. nih.gov
A metal-organic framework, designated RWLAA-1, has been synthesized using Zn(II) tetra(4-pyridyl)porphyrin (ZnTPyP) and benzene (B151609) tricarboxylate linkers. researchgate.net This framework induces significant conformational distortions in the porphyrin, which in turn has a profound effect on the material's photophysics, including red shifts in absorption and emission bands and shorter singlet and triplet state lifetimes. researchgate.net
Table 1: Photophysical Properties of Encapsulated Porphyrin Derivatives
| Porphyrin Derivative | Host Framework/Vesicle | Key Findings |
| Zn(II) tetramethylpyridyl porphyrin | ZnHKUST MOF | Soret band red-shifted to ~458 nm. researchgate.net Fluorescence lifetime increased to 1.88 ns. researchgate.net Triplet state lifetime extended to ~3.3 ms. researchgate.net |
| Zn(II) meso-tetra(N-methyl-4-pyridyl)porphine | LUVs (POPC/POPG) | High binding affinity to anionic vesicles, driven by electrostatic interactions. nih.gov Higher affinity observed for the Zn(II) complex compared to the free-base porphyrin. nih.gov |
| Zn(II) tetra(4-pyridyl)porphyrin | RWLAA-1 MOF | Significant conformational distortions of the porphyrin. researchgate.net Bathochromic shifts in absorption and emission bands. researchgate.net Reduction in singlet and triplet state lifetimes. researchgate.net |
Flexible Framework Dynamics and Responsiveness
The structure of Zn(II) meso-tetra(4-pyridyl)porphine allows for considerable flexibility in the frameworks it forms. The binding versatility of the central zinc ion, combined with the multiple potential coordination sites of the four pyridyl groups, contributes to this dynamic nature. beilstein-journals.org This flexibility is fundamental to the formation of various coordination aggregates with different connectivity patterns. beilstein-journals.org
Frameworks containing porphyrins can exhibit responsive behaviors. The pores within these structures can actively modulate the photophysical properties of encapsulated guests by controlling their conformation. researchgate.net For example, in certain cadmium-based MOFs, the pores can fix the orientation of the peripheral pyridinium (B92312) groups of a guest porphyrin relative to its core. researchgate.net This fixed orientation significantly affects the porphyrin's excited states, leading to distinct changes in emission, absorption, and fluorescence lifetimes. researchgate.net Furthermore, these pores can restrict the out-of-plane distortions of the porphyrin ring, which in turn leads to longer triplet state lifetimes. researchgate.net This demonstrates how specific pore structures can systematically regulate the excited-state properties of guest molecules by limiting their accessible conformations. researchgate.net
Supramolecular Isomerism and Polymorphism in Porphyrin Assemblies
Supramolecular isomerism is a defining characteristic of assemblies involving Zn(II) meso-tetra(4-pyridyl)porphine. beilstein-journals.org The compound's propensity for self-coordination, where a peripheral pyridyl group of one molecule binds to the zinc center of another, can result in a variety of coordination aggregates with diverse connectivity. beilstein-journals.org This leads to the formation of different structural isomers from the same building block.
Recent studies on other Zn-centered porphyrins have shown that in solution, two distinct, coexisting species of supramolecular polymers can form. tue.nl These species feature slightly different arrangements of the porphyrin monomers within the aggregates. tue.nl This phenomenon is rationalized by a slip-stacked arrangement of the porphyrins, which results in complex photophysical behaviors. tue.nl This coexistence of multiple aggregate species from the same monomer is a clear example of polymorphism in porphyrin-based supramolecular systems. tue.nl
The concept of amplified structural isomerism has also been demonstrated in porphyrin-based triads, where slight changes in the geometry of the constituent porphyrin units lead to the self-assembly of completely different nanostructures, such as nanospheres versus nanofibers. nih.govmdpi.com This highlights how subtle molecular-level isomerism can be amplified into significant morphological differences at the nanoscale. nih.govmdpi.com
Host-Guest Chemistry and Recognition Phenomena of Zn(II) meso-Tetra(4-pyridyl) Porphine
The unique structural and electronic characteristics of this compound, often abbreviated as ZnTPyP, make it an exemplary host molecule in the field of supramolecular chemistry. Its architecture, featuring a central zinc metal ion capable of axial coordination and peripheral pyridyl groups that can act as hydrogen bond acceptors or ligands for other metal centers, allows for a diverse range of host-guest interactions and molecular recognition events.
The primary mode of guest interaction with the ZnTPyP core is through axial coordination to the central Zn(II) ion. The zinc ion in the porphyrin is typically four-coordinate in the free state, leaving two axial positions, above and below the porphyrin plane, available for ligation by Lewis basic guest molecules. This coordination is a key factor in the assembly of more complex supramolecular structures and in the recognition of specific small molecules.
Nitrogen-containing ligands, such as pyridine (B92270) and its derivatives, are particularly well-suited as guests for ZnTPyP due to the strong affinity of the nitrogen lone pair for the Lewis acidic zinc center. This interaction has been extensively studied to understand the fundamental principles of molecular recognition and to construct larger, functional supramolecular systems. The binding of a guest molecule to the zinc center induces noticeable changes in the spectroscopic properties of the porphyrin, particularly in its UV-visible absorption spectrum. These changes, such as red or blue shifts of the Soret and Q bands, can be monitored through titration experiments to quantify the strength of the host-guest interaction.
Beyond simple axial coordination, the peripheral pyridyl groups of ZnTPyP play a crucial role in its recognition behavior. These groups can participate in hydrogen bonding with complementary guest molecules, such as carboxylic acids, leading to the formation of extended hydrogen-bonded networks. For instance, ZnTPyP has been shown to co-crystallize with mellitic acid, forming a heteromolecular network sustained by multiple hydrogen bonds between the pyridyl nitrogen atoms and the carboxylic acid groups.
Furthermore, the pyridyl groups can act as coordination sites for other metal ions, enabling the formation of multi-component, metal-organic assemblies. This allows for the recognition and binding of larger and more complex guests within the cavities of these supramolecular architectures.
The study of host-guest chemistry involving ZnTPyP is not limited to small molecules. Its interactions with larger entities, such as fullerenes and biomacromolecules, have also been investigated. The planar, electron-rich porphyrin macrocycle can engage in π-π stacking interactions with electron-deficient guests like fullerenes, leading to the formation of stable supramolecular complexes. While direct binding studies of ZnTPyP with biomolecules are less common, the related cationic porphyrin, Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine, has been shown to interact with G-quadruplex DNA, highlighting the potential for this class of compounds in biological recognition. frontierspecialtychemicals.com
The ability of ZnTPyP to recognize and bind a variety of guests, from simple nitrogenous bases to complex organic molecules and even larger structures, underscores its importance as a versatile building block in supramolecular chemistry. The quantitative study of these interactions provides valuable insights into the nature of non-covalent forces and informs the design of new materials with tailored recognition properties.
Detailed Research Findings
Research into the host-guest chemistry of ZnTPyP has provided quantitative data on its binding affinities for various guest molecules. Spectroscopic titration techniques, primarily UV-visible and NMR spectroscopy, are the most common methods employed to determine the association constants (Kₐ) or binding constants (Kₛᵥ) for these interactions.
Binding of Nitrogenous Ligands:
The axial coordination of nitrogen-containing ligands to the central zinc ion of ZnTPyP is a well-documented phenomenon. The binding of pyridine to zinc porphyrins is a classic example of this type of host-guest interaction. nih.gov Studies on related zinc porphyrin systems have shown that the association constants for such interactions are typically in the range of 10³ to 10⁴ M⁻¹, indicating a moderately strong interaction in solution. researchgate.net
For instance, UV-visible titration experiments allow for the determination of the binding constant by monitoring the changes in the absorbance of the porphyrin's Soret or Q bands upon the addition of the guest molecule. The data is then fitted to a suitable binding model, such as the Benesi-Hildebrand method, to extract the association constant.
Interaction with Fullerenes:
Hydrogen-Bonded Assemblies:
The peripheral pyridyl groups of ZnTPyP are effective hydrogen bond acceptors. This allows for the recognition of and assembly with molecules that are hydrogen bond donors. A notable example is the co-crystallization of ZnTPyP with mellitic acid. In this system, multiple O-H···N hydrogen bonds form between the carboxylic acid groups of mellitic acid and the pyridyl nitrogens of ZnTPyP, leading to the formation of an extended, two-dimensional hydrogen-bonded network. This demonstrates the ability of ZnTPyP to recognize and form stable supramolecular structures with complementary guest molecules through hydrogen bonding.
The following table summarizes the types of guest molecules and the nature of their interaction with this compound based on the available research.
| Guest Molecule Type | Primary Interaction Mode | Examples |
| Nitrogenous Bases | Axial Coordination to Zn(II) | Pyridine, Imidazole Derivatives |
| Carboxylic Acids | Hydrogen Bonding | Mellitic Acid |
| Fullerenes | π-π Stacking | C60, C70 |
| Metal Ions | Coordination to Pyridyl Groups | Transition Metal Ions |
It is important to note that while the principles of these interactions are well-understood, specific and comprehensive quantitative binding data for a wide range of guests with ZnTPyP is an area of ongoing research. The versatility of ZnTPyP as a host molecule continues to be explored for applications in sensing, catalysis, and the construction of novel functional materials.
Computational and Theoretical Chemistry of Zn Ii Meso Tetra 4 Pyridyl Porphine
Electronic Structure Theory: Insights from Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground-state electronic properties of porphyrin systems, including ZnTPyP. By approximating the many-electron problem to one concerning electron density, DFT provides a computationally tractable yet accurate method for understanding molecular structure and reactivity.
Molecular Orbital Calculations and Frontier Orbital Analysis
The electronic and optical properties of porphyrins are largely dictated by their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations reveal that for porphyrin dyes, the HOMO and LUMO energy levels are critical in determining their function, for instance, as sensitizers in solar cells. researchgate.net The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's chemical reactivity and the energy of its lowest electronic transition. nih.gov
In porphyrins, the four key frontier orbitals are often referred to as the Gouterman orbitals: HOMO, HOMO-1, LUMO, and LUMO+1. researchgate.net DFT calculations on a series of related free-base porphyrin dyes with pyridyl groups show that the major electronic transitions are typically from HOMO to LUMO+1 and HOMO-1 to LUMO. researchgate.net The presence of electron-withdrawing or electron-donating substituents can significantly alter the energies of these orbitals. For example, electron-donating amino groups have been shown to raise the HOMO level, thereby decreasing the HOMO-LUMO gap. researchgate.net
The table below presents representative DFT-calculated frontier orbital energies for a related porphyrin dye containing pyridyl groups, illustrating the typical energy levels involved.
| Orbital | Energy (eV) |
|---|---|
| LUMO+1 | -2.50 |
| LUMO | -2.85 |
| HOMO | -5.20 |
| HOMO-1 | -5.45 |
Note: Data are representative values for a related pyridyl-substituted porphyrin system based on findings in the literature and serve to illustrate typical orbital energy levels. researchgate.net
Prediction of Spectroscopic Parameters
DFT and its time-dependent extension, TD-DFT, are widely used to predict the absorption spectra of porphyrins. lanl.govresearchgate.net These calculations can accurately forecast the positions of the characteristic Soret (or B) band in the near-UV region and the Q-bands in the visible region. lanl.gov For zinc porphyrins, the insertion of the Zn(II) ion into the porphyrin core simplifies the Q-band region from four bands (in the free-base porphyrin) to two. scielo.br
Theoretical calculations have shown that the choice of the functional and basis set can influence the accuracy of the predicted spectra. researchgate.net Nevertheless, TD-DFT calculations on various zinc porphyrins have demonstrated good agreement with experimental data. lanl.gov For instance, in a study on zinc(II) meso-tetra(4-pyridylvinylphenyl)porphyrin, a closely related compound, the calculated Soret band was at 427 nm, with Q-bands at 560 nm and 602 nm, which aligns well with experimental observations. scielo.br
The following table provides a comparison of experimental and TD-DFT calculated absorption maxima for a representative zinc porphyrin system, showcasing the predictive power of these computational methods.
| Band | Experimental λmax (nm) | Calculated λmax (nm) | Transition Character |
|---|---|---|---|
| Soret (B) | ~425 | ~427 | π → π |
| Q(0,1) | ~560 | ~560 | π → π |
| Q(0,0) | ~600 | ~602 | π → π* |
Note: Data are based on findings for the closely related zinc(II) meso-tetra(4-pyridylvinylphenyl)porphyrin and serve as a representative example. scielo.br
Excited-State Calculations via Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is the primary computational method for studying the excited states of molecules like ZnTPyP. It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum. researchgate.netresearchgate.net
For ZnTPyP, the intense Soret band and the weaker Q-bands are understood to arise from π → π* electronic transitions within the porphyrin macrocycle. scielo.br TD-DFT calculations confirm that these transitions involve the promotion of an electron from the highest occupied molecular orbitals (HOMO and HOMO-1) to the lowest unoccupied molecular orbitals (LUMO and LUMO+1). researchgate.net The specific nature of these transitions and the mixing of orbital contributions determine the final appearance of the spectrum. scielo.bracs.org The introduction of the central zinc atom and the meso-pyridyl substituents modulates the energies of these transitions, leading to the characteristic spectral features of ZnTPyP. lanl.gov
Molecular Dynamics Simulations
As of the current literature, specific studies detailing molecular dynamics (MD) simulations focused solely on Zn(II) meso-Tetra(4-pyridyl) Porphine (B87208) are not widely available. MD simulations are powerful for studying the conformational dynamics and solvation of molecules. While MD studies have been conducted on zinc-containing proteins and aqueous zinc ions, biorxiv.orgnih.govnd.edu dedicated simulations to explore the dynamic behavior of individual ZnTPyP molecules in various solvent environments remain a potential area for future research. Such studies could provide valuable insights into the flexibility of the pyridyl groups and the interaction of the molecule with its surroundings over time.
Modeling of Intermolecular Interactions and Self-Assembly Processes
The pyridyl groups of ZnTPyP are key to its ability to form larger, ordered structures through non-covalent interactions. frontierspecialtychemicals.com Computational modeling has been employed to understand the self-assembly processes that lead to the formation of nanostructures. The nitrogen atom on each pyridyl group can act as a coordination site for axial ligation with other molecules or metal centers, driving the formation of supramolecular assemblies. nih.gov
Studies have shown that ZnTPyP can self-assemble into various nanostructures, such as hexagonal nanoprisms. frontierspecialtychemicals.com The driving forces for this assembly include π-π stacking interactions between the porphyrin macrocycles and coordination bonds involving the pyridyl nitrogens. scbt.com Theoretical treatments based on molecular modeling have been used to estimate quantities like the effective molarity (EM), which helps predict the favorability of self-assembly into cyclic structures versus linear polymerization. scbt.com These models are crucial for designing and predicting the outcomes of supramolecular synthesis.
Application of Gouterman's Four-Orbital Model for Electronic Transitions
The electronic absorption spectra of porphyrins are elegantly explained by Gouterman's four-orbital model. researchgate.netbiorxiv.org This model posits that the characteristic Soret and Q bands arise from electronic transitions among four key frontier molecular orbitals: two nearly degenerate HOMOs (of a₁ᵤ and a₂ᵤ symmetry in D₄ₕ point group) and a pair of degenerate LUMOs (of e₉ symmetry). researchgate.netscielo.br
The transitions from these occupied to unoccupied orbitals result in two strongly interacting excited states. The constructive interference of the transition dipoles leads to a high-energy, high-intensity transition (the Soret or B band), while the destructive interference results in a low-energy, low-intensity transition (the Q-band). scielo.br
For ZnTPyP, which has D₄ₕ symmetry, this model is directly applicable. The insertion of the zinc atom maintains the high symmetry of the porphyrin core. The meso-pyridyl substituents primarily influence the energies of the a₂ᵤ orbital, which has significant electron density at the meso positions, thereby modulating the HOMO-LUMO gap and the precise energies of the Soret and Q bands. researchgate.net Computational studies, including DFT and TD-DFT, have repeatedly validated the fundamental principles of the Gouterman model for zinc porphyrins, providing a robust framework for interpreting their electronic spectra. acs.org
Applications of Zn Ii Meso Tetra 4 Pyridyl Porphine in Advanced Functional Materials
Catalysis and Photocatalysis Research
The catalytic potential of Zn(II) meso-Tetra(4-pyridyl) Porphine (B87208) is rooted in its stable macrocyclic structure and the Lewis acidic nature of the central zinc ion. The porphyrin ring can be electronically tuned and serves as an excellent photosensitizer, making it highly suitable for photocatalytic applications.
Porphyrinoids, including both free-base and metalloporphyrins like Zn(II) meso-Tetra(4-pyridyl) Porphine, are recognized for their strong absorption of visible light, positioning them as effective visible-light-activated photocatalysts for breaking down organic pollutants in water. researchgate.net The primary challenge with using these molecules in homogeneous catalysis is their tendency to aggregate in solution, which reduces their efficiency and makes them difficult to separate from the reaction mixture for reuse. researchgate.net
To overcome these limitations, researchers have focused on immobilizing these porphyrins onto solid supports. In one study, a derivative, Zn(II)-porphyrin, was incorporated into a poly(acrylic acid) (PAA) matrix, creating hybrid microparticles (Zn(II)Pr@PAA). researchgate.netsci-hub.se These microparticles demonstrated high efficiency in the photodegradation of aqueous organic pollutants under mild conditions, including under natural sunlight. sci-hub.se The immobilization within the PAA matrix was found to enhance the degradation process. sci-hub.se The study successfully tested the degradation of pollutants such as Methylene (B1212753) Blue (MB) and Nitrobenzene (NB). researchgate.net The use of photocatalysis is considered a promising method for environmental remediation due to its potential to completely mineralize organic pollutants into CO2 and H2O using light as a sustainable energy source. nih.gov
Table 1: Photocatalytic Degradation Efficiency of Zn(II)Pr@PAA Microparticles This table presents the degradation efficiency of different organic pollutants using the Zn(II)-porphyrin/poly(acrylic acid) hybrid photocatalyst under visible light irradiation.
| Pollutant | Degradation Efficiency (%) | Time (min) |
|---|---|---|
| Methylene Blue (MB) | ~98% | 180 |
The structural and electronic properties of metalloporphyrins make them prime candidates for heterogeneous and electrocatalytic applications. While direct studies on the electrocatalytic performance of this compound are specific, the broader class of metalloporphyrins has shown significant promise. For instance, polymers of metalloporphyrins are widely applied in catalysis and electrochemical sensors. researchgate.net
In heterogeneous catalysis, the goal is often to create stable, reusable systems. The functional pyridyl groups of this compound allow it to be incorporated into larger structures like coordination polymers, which can act as robust heterogeneous catalysts. frontierspecialtychemicals.com Research on related iron-porphyrin dimers has demonstrated excellent performance as heterogeneous catalysts for the oxidation of alcohols, showcasing how the structural arrangement of metalloporphyrin units can create highly effective catalytic sites. rsc.org The development of electrochemical sensors based on electropolymerized porphyrin films for the detection of explosives further highlights the electrocatalytic potential inherent in these structures. researchgate.net
Integrating this compound into hybrid architectures is a key strategy for enhancing its catalytic stability and performance. The pyridyl groups are ideal for linking to other materials through coordination bonds.
A prominent example is the creation of Zn(II)-porphyrin/poly(acrylic acid) (Zn(II)Pr@PAA) hybrid microparticles. researchgate.netsci-hub.se In this architecture, the porphyrin is physically entrapped and chemically bonded within the polymer matrix, which prevents leaching and aggregation while improving the accessibility of the catalytic sites. researchgate.netsci-hub.se This hybrid material proved to be a reusable and efficient photocatalyst for degrading organic pollutants in water. researchgate.net The self-assembly capabilities of this porphyrin also allow for the construction of one-dimensional porous nanostructures, which are of interest for catalytic applications due to their high surface area. frontierspecialtychemicals.com Furthermore, the base porphyrin, meso-Tetra(4-pyridyl)porphine, is a known building block for constructing coordination polymer gels that serve as stable and reusable catalytic systems. frontierspecialtychemicals.com
Sensing Technologies and Detection Systems
The intense color and fluorescence of this compound, which are sensitive to its chemical environment, make it an excellent candidate for optical and electrochemical sensors.
Optochemical sensors operate by detecting changes in optical properties, such as color (colorimetric) or fluorescence (fluorometric), upon interaction with an analyte. Porphyrins are widely exploited as sensing materials in such devices because their optical characteristics can be significantly altered by binding to target molecules. acs.org
The parent molecule, meso-tetra(4-pyridyl)porphine, has been successfully used to create a highly sensitive optochemical sensor for detecting hydrogen chloride (HCl) gas. frontierspecialtychemicals.com The sensor was fabricated by coating a thin film of the porphyrin onto a glass slide, which exhibited a distinct color change in the presence of HCl. frontierspecialtychemicals.com The central zinc ion in this compound can further enhance sensing capabilities by providing a specific binding site for Lewis basic analytes, leading to predictable changes in its UV-visible absorption spectrum. This principle is used in creating "optoelectronic noses," where arrays of different porphyrins can detect a wide range of volatile organic compounds. acs.org
Electrochemical sensors utilize a material's ability to participate in or catalyze a redox reaction with a target analyte, producing a measurable electrical signal. Polymers derived from porphyrins and metalloporphyrins have been effectively used to create electrochemical sensors for various analytes. researchgate.net
For example, a sensor for detecting explosives was developed by electropolymerizing a thienyl-derivatized porphyrin onto a glassy carbon electrode. researchgate.net The resulting polymer film significantly enhanced the electrochemical reduction of nitroaromatic compounds, enabling their sensitive detection. researchgate.net Although this example uses a different porphyrin, the underlying principle applies to this compound. Its pyridyl groups can be functionalized to facilitate electropolymerization, creating a stable and conductive film on an electrode surface. The central zinc ion and the porphyrin ring can then interact with target analytes, facilitating electron transfer and generating a detectable signal. The development of such sensors has been explored for various targets, including inorganic and organic analytes. researchgate.net
Table 2: Summary of Sensing Applications This table outlines the application of tetra(4-pyridyl) porphine derivatives in different sensing platforms.
| Sensor Type | Analyte Detected | Principle of Detection |
|---|---|---|
| Optochemical Sensor | Hydrogen Chloride (HCl) Gas | Colorimetric change of a thin film upon exposure. frontierspecialtychemicals.com |
Chemiresistor-Based Sensing Devices
The structure of this compound (ZnTPyP) and its derivatives is highly conducive to the fabrication of chemiresistor-based sensing devices. These sensors operate by detecting changes in electrical resistance upon exposure to a target analyte. The porphyrin's large surface area and active sites facilitate interaction with various molecules.
Self-assembled nanostructures of porphyrins are particularly effective in this regard. For instance, nanotubes formed from porphyrin derivatives have been tested in a chemiresistor mode for sensing iodine vapor and salicylate (B1505791) anions. nih.gov The principle relies on the analyte adsorbing to the porphyrin assembly, which modulates the material's conductivity. One-dimensional photoactive nanostructures derived from ZnTPyP have shown significant promise for sensor applications due to their unique optical and photocatalytic properties. researchgate.net
Further research has demonstrated that functionalizing the core Zn(II) porphyrin structure can yield highly specific and sensitive detectors. A derivative of zinc(II) porphyrin functionalized with ruthenium complexes has been successfully employed as an amperometric sensor for nitrite. scielo.br This modified electrode exhibited a low charge transfer resistance and remarkable stability, showing a relative standard deviation of just 1.36% after 30 consecutive measurements. scielo.br Similarly, novel zinc(II) porphyrin complexes developed through "click chemistry" have been engineered as effective receptors for anion recognition, specifically sensing chloride and bromide ions. mdpi.com
Table 1: Performance of a Ruthenium-Functionalized Zn(II) Porphyrin Derivative as a Nitrite Sensor
| Parameter | Value |
| Analyte | Nitrite (NO₂⁻) |
| Charge Transfer Resistance | 36.70 Ω |
| Relative Standard Deviation (n=30) | 1.36% |
| Sensing Mechanism | Amperometric |
Photonic and Optoelectronic Device Integration
The exceptional light-absorbing capabilities of this compound across the visible spectrum make it a prime candidate for integration into a variety of photonic and optoelectronic devices. nih.gov Synthetic zinc(II) porphyrins are now widely utilized in applications ranging from liquid crystal displays to advanced optoelectronic systems. mdpi.com
Photoconductivity is a phenomenon where a material's electrical conductivity increases upon exposure to light. Porphyrin assemblies, including those involving Zn(II) porphyrin derivatives, are excellent candidates for creating photoconductive materials. nih.gov The process is driven by the absorption of light, which leads to the delocalization of excitation energy or intermolecular transfer within the porphyrin aggregates, generating mobile charge carriers when an electric field is applied. nih.govscispace.com
Research on binary nanostructures, such as those combining an electron donor like a Zn(II) porphyrin derivative with an electron acceptor, has elucidated the mechanism. nih.govscispace.com The observed photoconductivity is explained by charge-transfer exciton (B1674681) theory, where photoexcitation creates charge carriers that can move along segregated stacks of donor and acceptor molecules. nih.gov Nanostructures formed by the self-assembly of Co(III) meso-tetra(4-pyridyl)porphine chloride and meso-tetrakis(4-sulfonatophenyl)porphine have demonstrated a high photoconductivity of approximately 5x10⁻⁵ S m⁻¹. scispace.comresearchgate.net Studies show that illumination at wavelengths corresponding to the porphyrin's absorption bands is responsible for the photoconductive activity. nih.govresearchgate.net
The mimicry of natural photosynthesis is a major goal in materials science, and this compound serves as a key component in artificial light-harvesting and charge-separation systems. nih.gov Its unique photophysical properties are explored for use as sensitizers in solar cells and as catalysts in energy conversion systems. researchgate.net
Scientists have successfully created light-harvesting models by promoting the self-assembly of meta-pyridyl zinc porphyrin derivatives. nih.gov These assemblies can form structures like trimers with a triangular cone shape, which can incorporate a porphyrin-ferrocene dyad to create an energy gradient for light harvesting and reductive quenching. nih.gov Furthermore, supramolecular hexagonal nanocylinders made from porphyrins have been shown to remarkably enhance the efficiency of photocatalytic hydrogen evolution under visible light. frontierspecialtychemicals.com In a related application, 2D self-assembled layers of Zn(II) meso-Tetra(4-carboxyphenyl)Porphine have proven to be active for the photocatalytic production of hydrogen. frontierspecialtychemicals.com These findings underscore the potential of ZnTPyP-based architectures in converting solar energy into chemical fuels. researchgate.netfrontierspecialtychemicals.com
Zn(II) porphyrins are fundamental molecular components in the design of advanced photoelectronic and nanoelectronic devices. researchgate.netnih.gov Their utility stems from their defined electronic structure and predictable photophysical properties, such as fluorescence and energy transfer dynamics, which can be fine-tuned through chemical modification. mdpi.comnih.gov
A novel tetracoordinated zinc(II) porphyrin complex was recently synthesized and its electronic characteristics were evaluated, confirming its potential for use as a photovoltaic device. mdpi.com The study measured key photophysical properties that are critical for optoelectronic applications. mdpi.com The insertion of the zinc(II) ion into the porphyrin free-base alters the fluorescence quantum yield and shortens the fluorescent lifetime, properties that are essential for designing efficient systems like dye-sensitized solar cells (DSSC). mdpi.com
Table 2: Photophysical Properties of a Novel 4α-[Zn(TAzPP)] Complex
| Compound | Fluorescence Quantum Yield (Φf) | Fluorescent Lifetime (ns) |
| 4α-H2TNH2PP (1) | 0.09 | 8.61 |
| 4α-[Zn(TNH2PP)] (2) | 0.03 | 8.78 |
| 4α-[Zn(TN3PP)] (3) | 0.02 | 3.10 |
| 4α-[Zn(TAzPP)] (4) | 0.02 | 1.91 |
Data recorded in dichloromethane (B109758) at an excitation wavelength of 430 nm. mdpi.com
Materials with strong nonlinear optical (NLO) properties are in high demand for applications in optical limiting, which protects sensors and eyes from high-intensity laser beams, and in optical switching. Porphyrins and their metal complexes, including Zn(II) derivatives, are highly appealing for these applications due to their large, electron-rich 18-electron π-conjugated core. nih.govnih.gov
Studies using the Z-scan technique on meso-tetraphenylporphyrin (TPP), a close analogue of TPyP, and its derivatives have provided significant insight. These molecules exhibit reverse saturable absorption (RSA), a key characteristic for optical limiting, where the material's absorption increases with increasing light intensity. nih.gov The introduction of electron-donating or electron-withdrawing groups to the porphyrin periphery can enhance the magnitude of nonlinear refraction. nih.gov Investigations into hybrid materials combining Zn(II) porphyrins with ferrocene (B1249389) or graphene nanoplates show a strongly enhanced cubic electronic term (γ), which is crucial for the NLO response. nih.govmdpi.com
Table 3: Nonlinear Optical Coefficients of TPP and its Derivatives
| Molecule | Nonlinear Coefficient (cm/GW) | Nonlinear Refractive Index (x10⁻³ cm²/GW) |
| TPP | 100 | -1.3 |
| TPP(CN)₄ | 150 | -1.7 |
| TPP(OMe)₄ | 360 | -4.6 |
Measured in CH₂Cl₂. nih.gov
Polymerization Initiatives and Material Synthesis
The pyridyl groups of this compound provide reactive sites for polymerization and the synthesis of larger, highly ordered materials like coordination polymers and covalent organic frameworks (COFs). frontierspecialtychemicals.com These initiatives aim to integrate the porphyrin's photoactive properties into robust, processable materials.
A significant advancement is the use of a derivative, Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride, as a photoredox catalyst in photoinduced electron/energy transfer – reversible addition–fragmentation chain transfer (PET-RAFT) polymerization. frontierspecialtychemicals.com This technique allows for the synthesis of well-defined polymeric nanoparticles under visible orange light irradiation. frontierspecialtychemicals.com In another approach, a conjugated polymer organogel was synthesized via a homocoupling reaction of the terminal alkynes on a specially prepared Zn(II) porphyrin. mdpi.com The resulting polymer retained the essential spectroscopic characteristics of the porphyrin chromophore within a larger polymeric system. mdpi.com The synthesis of the base porphyrin macrocycle itself is well-established, often involving the acid-catalyzed condensation of pyrrole (B145914) with the corresponding aldehyde, followed by metallation with a zinc salt like zinc acetate. scielo.brgaacademy.orgnih.gov
Application in Photoinduced Electron/Energy Transfer – Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) Polymerization
The unique photophysical properties of this compound, often abbreviated as ZnTPyP, make it a highly effective photocatalyst for Photoinduced Electron/Energy Transfer – Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) polymerization. This advanced polymerization technique allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity indices (Đ) under mild conditions, often using visible light as a trigger.
In the PET-RAFT process, ZnTPyP functions by absorbing light, which promotes it to an excited state. This excited state can then interact with a suitable RAFT agent, initiating a controlled radical polymerization cascade. The efficiency of ZnTPyP stems from its strong absorption in the visible spectrum (the Soret and Q-bands), a long-lived triplet excited state, and suitable redox potentials to engage in electron or energy transfer with the RAFT agent.
Research has demonstrated the utility of related zinc porphyrins, such as Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine, in mediating PET-RAFT polymerization in aqueous solutions. frontierspecialtychemicals.com For instance, the polymerization of various hydrophilic monomers has been successfully controlled using a zinc porphyrin catalyst under orange light irradiation. frontierspecialtychemicals.com This approach is particularly valuable for creating block copolymers and complex polymer architectures like those used in polymerization-induced self-assembly (PISA) to form nanoparticles. frontierspecialtychemicals.com The ability to operate in water and under visible light makes this a green and versatile method for advanced material synthesis.
The performance of the ZnTPyP system in PET-RAFT polymerization is typically evaluated by monitoring monomer conversion over time and analyzing the resulting polymer's characteristics. Key metrics include the agreement between the theoretical number-average molecular weight (Mn,th) and the experimentally determined molecular weight (Mn,SEC), and the polydispersity index (Đ), which indicates the breadth of the molecular weight distribution.
Table 1: Representative Data for PET-RAFT Polymerization of Acrylate Monomers using a Zinc Porphyrin Photocatalyst
| Monomer | Polymerization Time (h) | Conversion (%) | M_n,th ( g/mol ) | M_n,SEC ( g/mol ) | Đ (M_w/M_n) |
| N,N-Dimethylacrylamide | 2 | 95 | 10,500 | 10,200 | 1.12 |
| N-Hydroxypropyl acrylamide | 3 | 92 | 12,800 | 12,100 | 1.15 |
| Di(ethylene glycol) ethyl ether acrylate | 2.5 | 98 | 15,000 | 14,600 | 1.13 |
This table presents illustrative data based on typical results found in PET-RAFT polymerization literature. Actual values can vary based on specific experimental conditions such as monomer/catalyst/RAFT agent concentrations, solvent, and light source.
Biomimetic and Bio-Inspired Systems
The structural resemblance of porphyrins to natural prosthetic groups like heme in hemoglobin and chlorophyll (B73375) in photosynthetic systems makes this compound an excellent candidate for the construction of biomimetic and bio-inspired systems. The central zinc ion and the peripheral pyridyl groups provide versatile coordination sites for creating complex, functional supramolecular assemblies that mimic biological processes.
One major area of application is in artificial photosynthesis. ZnTPyP can act as a synthetic chromophore, mimicking the light-harvesting function of chlorophyll. The peripheral pyridyl nitrogen atoms of ZnTPyP can coordinate to other molecules or metal centers, allowing for the construction of multi-component arrays. These arrays are designed to absorb light energy and facilitate charge separation and transfer, which are the primary steps in photosynthesis. The photophysical properties of ZnTPyP, such as its fluorescence and triplet state characteristics, are sensitive to its environment, which allows researchers to study and optimize energy and electron transfer processes within these artificial systems. researchgate.net
Furthermore, ZnTPyP and its derivatives are used to model the interactions of photosensitizers with biological membranes. nih.gov For example, cationic derivatives of ZnTPyP have been studied for their interaction with lipid vesicles that serve as models for bacterial cell walls. nih.gov Research has shown that the zinc-complexed porphyrin exhibits a higher affinity for anionic lipid membranes compared to its metal-free counterpart, an important factor in applications like antibacterial photodynamic therapy. nih.govresearchgate.net The electrostatic interactions between the charged pyridyl groups and the membrane surface play a crucial role in the binding and localization of the molecule, mimicking how natural molecules target specific cellular structures. nih.gov
The ability of ZnTPyP to participate in these complex interactions has led to its use in developing systems that mimic enzyme active sites and biological sensors. The defined geometry and electronic properties of the porphyrin core, combined with the functional handles of the pyridyl groups, allow for the creation of specific binding pockets and catalytically active centers.
Table 2: Biomimetic Functions and Properties of this compound Systems
| Biomimetic System | Mimicked Biological Process | Key Role of ZnTPyP | Observable Property/Parameter |
| Supramolecular Light-Harvesting Array | Photosynthesis (Light-Harvesting) | Synthetic Chromophore | Energy Transfer Efficiency, Fluorescence Quenching |
| Porphyrin-Membrane Assembly | Drug-Cell Membrane Interaction | Membrane-Binding Photosensitizer | Binding Constant (K_b) to Lipid Vesicles nih.gov |
| Catalytic Assembly | Metalloenzyme Active Site | Structural Scaffold, Catalytic Center | Substrate Conversion Rate, Product Selectivity |
Conclusion and Future Perspectives in Zn Ii Meso Tetra 4 Pyridyl Porphine Research
Current Challenges and Limitations in Zn(II) Porphyrin Science
Despite the vast potential of Zn(II) porphyrins, including Zn(II) meso-Tetra(4-pyridyl) Porphine (B87208), several intrinsic challenges and limitations need to be overcome to unlock their full capabilities.
A primary hurdle lies in the synthesis and purification of meso-substituted porphyrins. The synthesis often results in low yields and a mixture of impurities, necessitating complex and often costly purification methods like column chromatography. isuct.runih.gov For instance, the synthesis of meso-tetra(pyridyl)porphyrins can be complicated by the presence of byproducts such as porphyrinogen (B1241876) and dipyrromethane. isuct.ru While methods have been developed to simplify purification by utilizing the basicity of the pyridyl substituents, achieving high purity on a large scale remains a significant challenge. isuct.ru
Another critical issue is the tendency of porphyrins to aggregate . nih.gov This self-aggregation, driven by π-π stacking and electrostatic interactions, can alter the photophysical and catalytic properties of the molecules, often quenching their desired functions. illinois.edu The aggregation state is highly dependent on the solvent, concentration, and the specific peripheral substituents on the porphyrin ring. illinois.edu While controlled aggregation can lead to useful nanostructures, uncontrolled aggregation often hinders performance in applications requiring monomeric species.
Furthermore, the stability of porphyrin-based materials is a key concern for practical applications. While many porphyrins exhibit good thermal stability, their photostability and chemical stability can be limiting factors. mdpi.compolymer.cn For example, the integration of porphyrins into polymer composites for applications like UV-resistance requires the porphyrin to withstand prolonged light exposure without degradation. polymer.cn Similarly, in catalytic applications, the porphyrin must remain stable under harsh reaction conditions.
Emerging Research Directions for Novel Functional Materials
The distinct structural and electronic features of Zn(II) meso-Tetra(4-pyridyl) Porphine make it a versatile building block for a new generation of functional materials.
A burgeoning area of research is the use of this compound as a linker in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . frontierspecialtychemicals.comnih.govrsc.org The pyridyl groups provide ideal coordination sites for metal ions, enabling the self-assembly of highly ordered, porous structures. frontierspecialtychemicals.comrsc.org These porphyrin-based MOFs are being explored for a range of applications, including selective gas adsorption, and as advanced catalytic systems. frontierspecialtychemicals.com The defined cavities and the photoactive nature of the porphyrin units within the framework create unique opportunities for heterogeneous catalysis and photocatalysis. frontierspecialtychemicals.com
The catalytic potential of this compound and its derivatives is another major focus. frontierspecialtychemicals.com Researchers are investigating their use in a variety of chemical transformations, including oxidation reactions and the degradation of environmental pollutants. nih.gov For example, zinc porphyrins have been shown to be effective in the catalytic degradation of dyes like methylene (B1212753) blue. nih.gov The development of nanocomposites, such as those combining Zn(II) porphyrins with copper nanoparticles, is also showing promise for enhanced antibacterial and catalytic activities. nih.gov
In the realm of sensing , the sensitivity of the porphyrin's electronic and photophysical properties to its environment is being harnessed to create highly selective chemical sensors. researchgate.netnih.gov The fluorescence of Zn(II) porphyrins can be quenched or enhanced in the presence of specific analytes, providing a detectable signal. researchgate.net For instance, they are being investigated for the detection of metal ions and organic molecules. nih.gov The ability to functionalize the pyridyl groups allows for the tuning of the sensor's selectivity towards target molecules.
The self-assembly of this compound into well-defined nanostructures is another exciting frontier. frontierspecialtychemicals.com By controlling the conditions, researchers can induce the formation of nanoparticles, nanorods, and other complex architectures. frontierspecialtychemicals.com These nanomaterials exhibit collective properties that differ from the individual molecules and have potential applications in areas such as light-harvesting and photocatalytic hydrogen evolution. frontierspecialtychemicals.com
Potential for Translational Research and Interdisciplinary Applications
The unique characteristics of this compound and related zinc porphyrins are paving the way for their transition from fundamental research to real-world applications across various disciplines.
In medicine , a significant area of translational research is in photodynamic therapy (PDT) . nih.govmssm.edu Porphyrins are excellent photosensitizers; upon irradiation with light of a specific wavelength, they can generate reactive oxygen species that are toxic to cancer cells. nih.gov The cationic nature of derivatives like Zn(II) meso-Tetra(N-methyl-4-pyridyl) Porphine tetrachloride enhances their interaction with and uptake by cancer cells. frontierspecialtychemicals.com Furthermore, research is exploring the use of these compounds in antimicrobial photodynamic therapy to combat pathogenic bacteria. nih.gov Beyond PDT, the ability of these porphyrins to interact with biomolecules like DNA has led to investigations into their potential as anti-cancer drugs that target specific structures like G-quadruplex DNA. frontierspecialtychemicals.com
The field of materials science is another fertile ground for the application of Zn(II) porphyrins. Their incorporation into polymers can enhance the material's properties, such as thermal stability and UV resistance. polymer.cn As components in organic solar cells, their strong light-absorbing properties are being exploited to improve energy conversion efficiency. mssm.edu The development of porphyrin-based functional devices, such as optical sensors and electronic components, highlights their versatility. mdpi.commssm.edu
The intersection of chemistry, biology, and engineering is leading to novel interdisciplinary applications . For example, the use of Zn(II) porphyrins in artificial photosynthesis aims to mimic natural light-harvesting systems for the production of solar fuels. Their catalytic properties are also being applied to environmental remediation , such as the degradation of persistent organic pollutants in water. nih.gov The development of porphyrin-based sensors for environmental monitoring further underscores their interdisciplinary relevance. nih.gov
The continued exploration of the fundamental properties of this compound, coupled with innovative material design and interdisciplinary collaboration, promises to yield a new wave of advanced technologies with significant societal impact.
Compound Information Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₄₀H₂₄N₈Zn | 682.08 | 31183-11-6 |
| Zn(II) meso-Tetra(N-methyl-4-pyridyl) Porphine Tetrachloride | C₄₄H₃₆Cl₄N₈Zn | 884.03 | 28850-44-4 |
| meso-tetraphenylporphyrin | C₄₄H₃₀N₄ | 614.74 | 917-23-7 |
| meso-tetra(pyridyl)porphyrinogen | C₄₀H₃₂N₈ | 624.74 | Not Available |
| Dipyrromethane | C₉H₁₀N₂ | 146.19 | 21211-33-8 |
| Porphodimethene | C₂₀H₁₆N₄ | 312.37 | Not Available |
| Methylene Blue | C₁₆H₁₈ClN₃S | 319.85 | 61-73-4 |
Q & A
Q. What are the recommended methods for synthesizing Zn(II) meso-Tetra(4-pyridyl) Porphine?
The synthesis typically involves a two-step process: (1) preparation of the free-base porphyrin via acid-catalyzed condensation of pyrrole with 4-pyridinecarboxaldehyde, followed by (2) metallation with zinc acetate. Purification is achieved through column chromatography using silica gel and methanol/dichloromethane eluents. Critical parameters include strict control of reaction temperature (110–120°C) and inert atmosphere to avoid oxidation .
Q. How can UV-Vis and NMR spectroscopy characterize this compound?
- UV-Vis : Expect a strong Soret band at ~420 nm and Q-bands between 550–600 nm. Solvent polarity (e.g., DMF vs. DMSO) may cause shifts due to aggregation effects .
- 1H NMR : Pyridyl protons resonate as doublets at δ 8.5–9.0 ppm, while β-pyrrolic protons appear at δ 8.0–8.3 ppm. Use deuterated DMSO for solubility .
Q. What solvents are optimal for handling this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMF, DMSO, and dimethylacetamide (DMA). Pre-sonication for 15–30 minutes enhances dissolution. Avoid chlorinated solvents (e.g., chloroform) due to potential axial ligand displacement .
Advanced Research Questions
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
The pyridyl groups act as axial ligands, coordinating to metal nodes (e.g., Zn²⁺, Cu²⁺) in MOFs. A solvothermal approach (e.g., 80°C in DMF/water) facilitates framework assembly. Post-synthetic metallation with Zn(II) enhances photophysical stability. Characterize using PXRD to confirm crystallinity and BET analysis for porosity .
Q. What discrepancies exist between experimental and DFT-calculated photophysical properties of this compound?
TDDFT simulations often overestimate excitation energies by ~0.3 eV compared to experimental UV-Vis data due to solvent effects and aggregation states not modeled in calculations. To resolve contradictions, conduct time-resolved fluorescence to assess excited-state dynamics and refine computational models with implicit solvation (e.g., PCM) .
Q. What strategies mitigate aggregation-induced quenching in this compound-based sensors?
- Surface immobilization : Covalent grafting onto mesoporous silica or graphene oxide reduces π-π stacking.
- Coordination modulation : Introduce bulky axial ligands (e.g., 4-tert-butylpyridine) to sterically hinder aggregation. Validate via fluorescence lifetime imaging (FLIM) and compare quantum yields in monomeric vs. aggregated states .
Q. How should researchers address conflicting toxicity reports for this compound?
While acute toxicity data are limited, adopt precautionary measures:
- Use fume hoods and nitrile gloves during handling.
- Avoid inhalation; conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to establish IC₅₀ values. Store in amber vials at –20°C under argon to prevent photodegradation .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Features | Reference |
|---|---|---|
| UV-Vis (DMF) | Soret: 418 nm; Q-bands: 552, 592 nm | |
| 1H NMR (DMSO-d₆) | Pyridyl H: δ 8.8 ppm (d, J=5 Hz) | |
| Fluorescence | λ_em: 605 nm; Φ: 0.12 (monomeric form) |
Q. Table 2. MOF Design Parameters Using this compound
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Solvent System | DMF:H₂O (3:1 v/v) | High crystallinity |
| Metal Node | Zn(NO₃)₂·6H₂O | Stable coordination |
| Reaction Time | 48 hours at 80°C | BET surface area: 980 m²/g |
| Post-Metallation | Zn(OAc)₂ in methanol (12 hours) | Enhanced photostability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
